Orexin B (mouse)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H215N45O34S/c1-18-65(12)99(120(202)166-82(49-64(10)11)117(199)168-100(69(16)172)121(203)156-72(101(133)183)37-44-206-17)167-97(181)57-144-102(184)66(13)150-103(185)67(14)152-111(193)83(50-70-53-140-59-149-70)165-116(198)85(52-93(132)177)155-95(179)55-146-106(188)84(51-92(131)176)161-104(186)68(15)151-107(189)76(32-35-90(129)174)159-114(196)80(47-62(6)7)164-115(197)81(48-63(8)9)163-109(191)74(27-21-40-143-126(138)139)157-110(192)77(33-36-91(130)175)160-113(195)79(46-61(4)5)162-108(190)73(26-20-39-142-125(136)137)153-94(178)54-145-105(187)75(31-34-89(128)173)158-112(194)78(45-60(2)3)154-96(180)56-147-118(200)87-29-23-43-171(87)123(205)88-30-24-41-169(88)98(182)58-148-119(201)86-28-22-42-170(86)122(204)71(127)25-19-38-141-124(134)135/h53,59-69,71-88,99-100,172H,18-52,54-58,127H2,1-17H3,(H2,128,173)(H2,129,174)(H2,130,175)(H2,131,176)(H2,132,177)(H2,133,183)(H,140,149)(H,144,184)(H,145,187)(H,146,188)(H,147,200)(H,148,201)(H,150,185)(H,151,189)(H,152,193)(H,153,178)(H,154,180)(H,155,179)(H,156,203)(H,157,192)(H,158,194)(H,159,196)(H,160,195)(H,161,186)(H,162,190)(H,163,191)(H,164,197)(H,165,198)(H,166,202)(H,167,181)(H,168,199)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t65-,66-,67-,68-,69+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,99-,100-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZFBVFVIDDPQ-GWQFQBPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H215N45O34S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2936.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of Orexin B in Murine Models: A Technical Guide
Abstract: The discovery of the orexin neuropeptide system in 1998 marked a significant turning point in our understanding of sleep, arousal, and feeding behaviors. This technical guide provides an in-depth exploration of the pivotal role that mouse models have played in elucidating the function of Orexin B, from its initial discovery to the characterization of its physiological roles. Tailored for researchers, scientists, and professionals in drug development, this document details the core experimental protocols, summarizes key quantitative data, and visually represents the associated biological pathways and experimental workflows.
Introduction: The Dawn of the Orexin Era
In 1998, the scientific community witnessed the near-simultaneous discovery of a novel neuropeptide system by two independent research groups. One group, led by Luis de Lecea and colleagues, identified the peptides in the hypothalamus and named them "hypocretins" due to their hypothalamic origin and resemblance to the secretin family of peptides.[1][2] Concurrently, Takeshi Sakurai and his team, working in Masashi Yanagisawa's laboratory, isolated the same peptides while searching for the endogenous ligands of orphan G-protein coupled receptors (GPCRs).[3][4] They dubbed them "orexins" from the Greek word "orexis," meaning appetite, reflecting their initial observed role in stimulating food intake.[1][3]
This newly discovered system consists of two peptides, Orexin A (also known as Hypocretin-1) and Orexin B (Hypocretin-2), which are derived from a common precursor protein, prepro-orexin.[2][5] These peptides exert their effects through two distinct G-protein coupled receptors: the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[1][5] An essential early finding was the differential binding affinity of the two peptides for their receptors. Orexin A binds to both OX1R and OX2R with high affinity, whereas Orexin B shows a higher affinity for OX2R.[1] This guide will focus specifically on the discovery and historical investigation of Orexin B, with a particular emphasis on the invaluable contributions of murine models.
The Pivotal Role of Mouse Models in Orexin B Research
The development of genetically modified mouse models was instrumental in unraveling the complex functions of the orexin system. These models allowed researchers to move beyond in vitro characterization and explore the in vivo consequences of orexin signaling disruption.
Generation of Orexin Knockout Mice
A landmark achievement in orexin research was the generation of prepro-orexin knockout mice by Chemelli et al. in 1999.[5][6][7] These mice, lacking both Orexin A and Orexin B, exhibited a striking phenotype that closely resembled human narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone).[6][8][9] This discovery shifted the primary research focus from feeding to the regulation of sleep and wakefulness.[5]
Subsequently, individual knockout mouse lines for each receptor, OX1R and OX2R, as well as double knockout mice, were developed.[10] Studies on these mice revealed that while the loss of OX1R had milder effects on sleep, the absence of OX2R signaling was primarily responsible for the narcoleptic phenotype, highlighting the critical role of Orexin B's preferred receptor in maintaining wakefulness.[11]
Key Experimental Protocols in Orexin B Mouse Research
The following sections detail the fundamental experimental methodologies that have been employed to study the function of Orexin B in mice.
Generation of Orexin Knockout Mice
The creation of mice lacking the prepro-orexin gene was a foundational experiment. The general workflow for generating such a model is outlined below.
Figure 1: Workflow for Generating Orexin Knockout Mice.
Immunohistochemistry for Orexin Neuron Visualization
Immunohistochemistry (IHC) is a crucial technique to identify and quantify orexin-producing neurons in the mouse hypothalamus.
Protocol:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are then extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.
-
Sectioning: Coronal sections of the hypothalamus (typically 30-40 µm thick) are cut using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Sections may be treated with a solution like sodium citrate buffer at an elevated temperature to unmask the antigenic sites.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Orexin A or Orexin B (often Orexin A antibodies are used to identify the neurons as they are produced in the same cells) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.
EEG and EMG Recording for Sleep Analysis
To characterize the sleep-wake phenotype of orexin knockout mice, electroencephalography (EEG) and electromyography (EMG) recordings are essential.[12][13]
Surgical Implantation of Electrodes:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
For EEG, small stainless-steel screws are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices).
-
For EMG, two fine wires are inserted into the nuchal (neck) muscles.
-
The electrodes are connected to a headmount which is secured to the skull with dental cement.
Recording and Analysis:
-
After a recovery period, mice are connected to a recording cable in their home cage.
-
EEG and EMG signals are continuously recorded for at least 24 hours.
-
The recordings are scored in short epochs (e.g., 10-20 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.[12]
-
Cataplexy is identified as periods of muscle atonia during wakefulness, often accompanied by a theta-dominant EEG.[12]
Behavioral Assays
A battery of behavioral tests is used to assess the broader physiological and psychological functions of Orexin B.
This test is used to assess behavioral despair, which can be relevant in studies of depression-like phenotypes.[14][15][16][17][18]
Protocol:
-
A cylindrical tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
The mouse is gently placed in the water for a 6-minute session.
-
The session is video-recorded.
-
The duration of immobility (floating without active swimming or struggling) is scored, typically during the last 4 minutes of the test.
This assay evaluates social behavior and can reveal deficits in sociability or social novelty preference.[19][20][21][22][23]
Three-Chamber Social Interaction Protocol:
-
The apparatus consists of a three-chambered box with openings between the chambers.
-
Habituation: The subject mouse is allowed to freely explore all three empty chambers.
-
Sociability Test: A novel "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The time the subject mouse spends in each chamber and interacting with each cage is recorded.
-
Social Novelty Test: A new stranger mouse is placed in the previously empty cage. The time the subject mouse spends interacting with the now-familiar mouse versus the novel mouse is measured.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Orexin B in mice.
| Parameter | Value | Species/Model | Reference |
| Orexin Receptor Binding Affinity (Ki) | |||
| Orexin B for OX1R | ~680 nM | Rat | [1] |
| Orexin B for OX2R | ~36 nM | Rat | [1] |
| Prepro-orexin mRNA Expression | |||
| Location | Lateral Hypothalamus | Mouse | [24][25] |
| Sleep Architecture in Orexin Knockout Mice | |||
| Wake bout duration | Significantly decreased | Mouse | [6] |
| NREM sleep bout duration | Significantly decreased | Mouse | [6] |
| Sleep-onset REM periods | Present | Mouse | [12] |
| Cataplexy | Present | Mouse | [6][9] |
Signaling Pathways and Experimental Workflows
Visual representations of the Orexin B signaling pathway and a typical experimental workflow for studying its function are provided below.
Orexin B Signaling Pathway
Orexin B, through its primary receptor OX2R, activates multiple intracellular signaling cascades.
Figure 2: Simplified Orexin B Signaling Pathway via OX2R.
Experimental Workflow for Phenotypic Analysis of Orexin Knockout Mice
A typical experimental pipeline for investigating the consequences of Orexin B deficiency in mice is illustrated below.
Figure 3: Experimental Workflow for Phenotypic Analysis.
Conclusion and Future Directions
The study of Orexin B in mouse models has been fundamental to our current understanding of its critical role in maintaining wakefulness and regulating sleep. The initial discovery, followed by the development of sophisticated genetic tools and detailed experimental protocols, has provided a deep insight into the neurobiology of the orexin system. The narcoleptic phenotype of orexin-deficient mice has not only provided a valuable model for studying this human disorder but has also paved the way for the development of novel therapeutics targeting the orexin receptors.
Future research will likely focus on dissecting the specific neural circuits through which Orexin B exerts its effects, utilizing advanced techniques such as optogenetics and chemogenetics in freely behaving mice. Furthermore, a deeper understanding of the downstream signaling pathways and the potential for biased agonism at the OX2R could lead to the development of more targeted and effective treatments for sleep disorders and potentially other conditions influenced by the orexin system. The foundational work in mouse models described in this guide will undoubtedly continue to be the bedrock upon which these future discoveries are built.
References
- 1. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of hypocretin/orexin ushers in a new era of sleep research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sakurai, T.A.A., Ishii, M. and Matsuzaki, I. (1998) Orexins and orexin receptors A family of hypothalamic neuropeptides and G-proteincoupled receptors that regulate feeding behaviour. Cell, 92, 573-585. - References - Scientific Research Publishing [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuroimaging - How to stain for orexin neurons in mice? - Psychology & Neuroscience Stack Exchange [psychology.stackexchange.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct narcolepsy syndromes in Orexin receptor-2 and Orexin null mice: molecular genetic dissection of Non-REM and REM sleep regulatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. amuzainc.com [amuzainc.com]
- 22. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Global analysis of gene expression mediated by OX1 orexin receptor signaling in a hypothalamic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Role of Orexin B in Mouse Sleep-Wake Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin system, comprising two neuropeptides, Orexin A (hypocretin-1) and Orexin B (hypocretin-2), and their corresponding G-protein coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of the sleep-wake cycle.[1][2] These peptides are produced by a small population of neurons located exclusively in the lateral hypothalamus but project widely throughout the brain.[1][3] This extensive network allows them to modulate various arousal-promoting nuclei, including monoaminergic and cholinergic systems, to maintain consolidated wakefulness.[4][5]
While Orexin A and B are derived from the same precursor, prepro-orexin, they exhibit different affinities for their receptors. OX1R has a higher affinity for Orexin A, whereas OX2R binds both Orexin A and Orexin B with similar high affinities.[2][6] This guide focuses specifically on the role of Orexin B and its primary signaling through OX2R in the regulation of the sleep-wake cycle in mice, a key animal model for sleep research. Disruption of the orexin system is famously linked to the sleep disorder narcolepsy, characterized by excessive daytime sleepiness and cataplexy, highlighting the system's importance in stabilizing wakefulness.[3][7][8]
Orexin B Signaling Pathway
Orexin B exerts its physiological effects by binding to its G-protein coupled receptors, primarily OX2R. This interaction initiates a cascade of intracellular events. Both OX1R and OX2R are known to couple to the Gq/11 class of G-proteins.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration, which is a key step in neuronal depolarization and excitation.[10] This excitatory signal promotes arousal and wakefulness.
References
- 1. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 3. To eat or to sleep? Orexin in the regulation of feeding and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Orexin Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Orexin B and the Regulation of Feeding Behavior in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two neuropeptides, Orexin A and Orexin B, and their cognate G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), plays a pivotal role in regulating a multitude of physiological functions.[1] Initially identified for their role in stimulating food intake, the orexins are now recognized as key modulators of sleep-wake cycles, reward seeking, and energy homeostasis.[2] This technical guide provides a comprehensive overview of the role of Orexin B in the regulation of feeding behavior in mice, with a particular focus on the underlying signaling pathways, experimental methodologies, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.
Orexin B, a 28-amino acid peptide, exerts its effects by binding to both OX1R and OX2R, though it displays a similar affinity for both, unlike Orexin A which has a higher affinity for OX1R.[1][3] The orexinergic neurons are located exclusively in the lateral hypothalamic area (LHA), a region historically known as the "feeding center" of the brain.[4] These neurons project widely throughout the central nervous system, innervating key areas involved in appetite control, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and the ventral tegmental area (VTA).[4] The activity of orexin neurons is regulated by a variety of metabolic cues, including glucose, leptin, and ghrelin, positioning the orexin system as a critical integrator of peripheral energy status and central feeding drives.[4]
Quantitative Data on Orexin B and Feeding Behavior in Mice
The following tables summarize key quantitative findings from studies investigating the effects of Orexin B and related compounds on feeding behavior in mice.
Table 1: Effects of Intracerebroventricular (ICV) Administration of Orexin B and OX2R Agonists on Food Intake in Mice
| Compound | Dose | Mouse Strain | Feeding Condition | Time Point | Change in Food Intake | Reference |
| Orexin B | 0.3, 3 µg/kg BW | Not Specified | Not Specified | 2 and 4 hours | Increased food intake (greatest at 0.3 µg/kg) | [5] |
| [Ala11, D-Leu15] Orexin-B (OX2R selective agonist) | 0.5 nmol/day (chronic infusion) | C57BL/6J | High-fat diet | 14 days | Suppressed food intake | [6][7] |
Table 2: Feeding Phenotype of Orexin System Knockout Mice
| Genotype | Mouse Strain | Feeding Condition | Key Findings | Reference |
| Orexin knockout (prepro-orexin-/-) | C57BL/6 background | Ad libitum | Hypophagic, reduced sucrose intake | [8] |
| Orexin knockout (prepro-orexin-/-) | Not Specified | Scheduled feeding (palatable food) | Increased cataplexy during food anticipation | [4] |
| OX2R knockout | Not Specified | Not Specified | Mildly fragmented sleep-wake cycle, less severe phenotype than prepro-orexin knockout | [9] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse for the subsequent injection of Orexin B or other compounds.
Materials:
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Injection syringe (e.g., Hamilton syringe) with an internal cannula
-
Orexin B solution (or other test compound)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[10] Place the mouse in a stereotaxic frame and ensure the head is level.[11]
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.[10]
-
Craniotomy: Using a surgical drill, create a small burr hole over the target coordinates for the lateral ventricle. For C57BL/6 mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm.[11][12]
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target DV coordinate.[11]
-
Fixation: Secure the cannula to the skull using dental cement and surgical screws.[13]
-
Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Allow the mouse to recover for at least one week before any injections.
-
Intracerebroventricular Injection:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert the internal cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.
-
Infuse the Orexin B solution or vehicle at a slow rate (e.g., 1 µL/minute) to avoid an increase in intracranial pressure.[11]
-
After the injection, leave the internal cannula in place for a minute to prevent backflow.[9]
-
Replace the dummy cannula.
-
-
Behavioral Monitoring: Immediately after the injection, return the mouse to its home cage and monitor food and water intake at specified time points.
Experimental Workflow: ICV Orexin B Administration and Feeding Analysis
Orexin B Signaling in Feeding Regulation
Orexin B modulates feeding behavior primarily through its interaction with the Orexin 2 Receptor (OX2R), which is coupled to both Gq and Gi G-proteins.[1][14][15] The signaling cascade initiated by Orexin B binding to OX2R in hypothalamic neurons, particularly within the arcuate nucleus, is crucial for its orexigenic effects.
Orexin B Signaling Pathway
Upon binding of Orexin B to OX2R, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[14][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14][15] This cascade of events ultimately leads to neuronal depolarization and increased neuronal excitability. The coupling of OX2R to Gi can have inhibitory effects, suggesting a complex and context-dependent regulation of neuronal activity by Orexin B.[14][15]
Interaction with Hypothalamic Feeding Circuits
Orexin neurons project to the arcuate nucleus (ARC) of the hypothalamus, a critical hub for integrating peripheral metabolic signals and regulating feeding.[4] In the ARC, Orexin B influences the activity of two key neuronal populations:
-
Neuropeptide Y (NPY) / Agouti-related peptide (AgRP) neurons: These neurons are potent stimulators of food intake. Orexin A has been shown to activate NPY/AgRP neurons, and it is likely that Orexin B has a similar effect, thereby promoting feeding.[16][17]
-
Pro-opiomelanocortin (POMC) neurons: These neurons produce α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide that suppresses food intake. The interaction of Orexin B with POMC neurons is less clear, but the overall effect of orexin signaling in the ARC is a net increase in orexigenic drive.
The interaction between the orexin system and the NPY/AgRP neurons in the arcuate nucleus is a key mechanism through which Orexin B promotes feeding behavior.[16][18]
Logical Relationship of Orexin B Action on Feeding
Conclusion
Orexin B, acting predominantly through the OX2R, is a significant orexigenic peptide that plays a crucial role in the central regulation of feeding behavior in mice. Its effects are mediated through a complex signaling network within the hypothalamus, most notably through the activation of NPY/AgRP neurons in the arcuate nucleus. The quantitative data from both gain-of-function (ICV administration) and loss-of-function (knockout mice) studies unequivocally support its role in promoting food intake. The detailed experimental protocols and diagrams provided in this guide offer a practical framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Orexin B system for the treatment of eating disorders and metabolic diseases. A deeper understanding of the nuances of Orexin B signaling will be instrumental in the development of novel and effective pharmacological interventions.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Orexin-A Treatment on Food Intake, Energy Metabolism and Body Weight in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of the Orexinergic System in Feeding | MDPI [mdpi.com]
- 5. Regulation of Feeding Behavior and Body Weight by Orexigenic Neurons in the Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Orexin Receptor-2 Signaling Prevents Diet-Induced Obesity and Improves Leptin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 10. Rodent intracerebroventricular AAV injections [protocols.io]
- 11. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orexigen-sensitive NPY/AgRP pacemaker neurons in the hypothalamic arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arcuate AgRP neurons mediate orexigenic and glucoregulatory actions of ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuronal Activation by Orexin B in Mouse Brain Slices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms and experimental investigation of neuronal activation by Orexin B in ex vivo mouse brain slice preparations. Orexin B, also known as hypocretin-2, is a neuropeptide synthesized in the lateral hypothalamus that plays a crucial role in regulating arousal, wakefulness, and other physiological functions.[1][2] Its excitatory effects on various neuronal populations are a key area of research for understanding its physiological roles and for the development of therapeutics targeting the orexin system. Orexin B and its counterpart, Orexin A, act through two G-protein coupled receptors: Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[3][4] While Orexin A binds to both receptors with high affinity, Orexin B shows a preference for OX2R.[5][6]
Experimental Protocols
The investigation of Orexin B's effects on neuronal activity in mouse brain slices primarily relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings.[7][8]
Acute Brain Slice Preparation
A standard protocol for preparing viable acute brain slices from mice is as follows:
-
Anesthesia and Decapitation: Mice (e.g., postnatal days 38-44) are deeply anesthetized, often with agents like isoflurane or tribromoethanol, and subsequently decapitated.[9][10] All procedures must adhere to approved animal care and use guidelines.
-
Brain Extraction: The brain is rapidly removed and submerged in an ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution to preserve neuronal health.[9][11] A common cutting solution is a sucrose-based artificial cerebrospinal fluid (aCSF).[9]
-
Slicing: The brain is mounted on a vibratome, and coronal or sagittal slices (typically 250-400 μm thick) containing the region of interest are prepared in the cold, oxygenated cutting solution.[9][12]
-
Incubation and Recovery: Slices are transferred to a holding chamber filled with aCSF continuously bubbled with 95% O2 / 5% CO2. They are allowed to recover for at least 30-60 minutes at a slightly elevated temperature (e.g., 37°C) before being maintained at room temperature prior to recording.[11][13]
Whole-Cell Patch-Clamp Electrophysiology
-
Slice Transfer: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Neuron Identification: Target neurons within a specific brain region are visualized using differential interference contrast (DIC) optics. In studies using transgenic mice, fluorescent markers like eGFP can be used to identify specific neuronal populations, such as orexin neurons themselves.[12]
-
Recording:
-
Current-Clamp: This mode is used to measure the neuron's membrane potential (depolarization or hyperpolarization) and firing rate (action potentials) in response to Orexin B application.
-
Voltage-Clamp: This mode is used to measure the specific ion currents that are modulated by Orexin B, providing insight into the underlying ionic mechanisms of its effects.
-
-
Drug Application: Orexin B is typically applied via bath perfusion, where it is added to the aCSF at known concentrations. Local application via a puffer pipette can also be used for more rapid and localized effects.
Mechanism of Neuronal Activation by Orexin B
Orexin B is universally considered an excitatory neuropeptide.[14] Its application to responsive neurons in brain slices typically induces a slow, long-lasting depolarization of the cell membrane, which can increase the neuron's firing rate or bring a quiescent neuron to its firing threshold.[14]
Receptor Mediation
Studies using knockout mice have demonstrated that the excitatory effects of Orexin B are primarily mediated by the Orexin 2 Receptor (OX2R) . In brain slices from mice lacking OX2R, Orexin B fails to depolarize orexin neurons, whereas its effects are comparable to wild-type in mice lacking OX1R.[5]
Signaling Pathways
The binding of Orexin B to OX2R initiates a cascade of intracellular events. OX2R can couple to Gq or Gi/Go G-proteins, though the Gq pathway is commonly associated with its excitatory effects.[15][16]
The primary downstream effects include:
-
Inhibition of Potassium (K+) Channels: Orexin B can inhibit certain types of K+ channels, reducing the outward flow of potassium ions and leading to membrane depolarization.[4][15]
-
Activation of Non-selective Cation Channels (NSCCs): Activation of these channels allows for the influx of positive ions (like Na+ and Ca2+), which also contributes to depolarization.[4][14]
-
Increased Intracellular Calcium ([Ca2+]i): The activation of the Gq pathway leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 can trigger the release of Ca2+ from intracellular stores, and both pathways can lead to the influx of extracellular Ca2+ through various channels. This elevation of intracellular calcium is a hallmark of orexin receptor activation.[3][16]
Quantitative Data on Orexin B-Induced Neuronal Activation
The following tables summarize quantitative data from electrophysiological studies on the effects of Orexin B in mouse brain slices.
| Parameter | Orexin B Concentration | Result | Brain Region/Neuron Type | Reference |
| Membrane Depolarization | 1 μM | 9.3 ± 1.5 mV | Orexin Neurons | [5] |
| 30 nM | Equivalent to Orexin A | Layer 6b Neocortical Neurons | [14] | |
| Inward Current (in TTX) | 1 μM | Present | Orexin Neurons | [5] |
| Spontaneous Firing Rate | Not specified | No significant difference | Orexin Neurons (OE-OX2R-/- vs WT) | [5] |
| sIPSC Frequency | 100 nM | 144.4 ± 15.9% of control (p=0.8) | Orexin Neurons | [5] |
| 300 nM | 93.0 ± 18.4% of control (p=0.9) | Orexin Neurons | [5] | |
| 1000 nM | 168.4 ± 16.9% of control (p=0.6) | Orexin Neurons | [5] |
Data are presented as mean ± SEM where available. sIPSC = spontaneous Inhibitory Postsynaptic Current. TTX (Tetrodotoxin) is used to block voltage-gated sodium channels and thus action potentials, isolating direct postsynaptic effects.
| Mouse Genotype | Orexin B Application | Neuronal Response | Conclusion | Reference |
| Wild-Type | 1 μM | Depolarization (9.3 ± 1.5 mV) | Orexin B is excitatory | [5] |
| OX1R Knockout | 1 μM | Depolarization (comparable to WT) | OX1R is not essential for Orexin B effect | [5] |
| OX2R Knockout | 1 μM | No depolarization | OX2R is the primary receptor for Orexin B-induced depolarization | [5] |
Experimental Workflow Visualization
The general workflow for investigating the effects of Orexin B on neuronal activity in mouse brain slices is depicted below.
Conclusion
Orexin B is a potent excitatory neuropeptide that directly depolarizes various neurons in the mouse brain. In vitro studies using brain slices have been instrumental in elucidating its mechanism of action. The key findings indicate that Orexin B primarily acts via the OX2R to inhibit potassium channels and activate non-selective cation channels, leading to membrane depolarization and increased neuronal excitability. This guide provides the foundational protocols and mechanistic understanding for researchers investigating the orexin system, which is critical for developing novel therapeutic strategies for disorders such as narcolepsy, insomnia, and addiction.
References
- 1. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ionic Mechanisms Underlying the Excitatory Effect of Orexin on Rat Subthalamic Nucleus Neurons [frontiersin.org]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Orexin Receptors Regulate Hippocampal Sharp Wave-Ripple Complexes in Ex Vivo Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse brain slice electrophysiology [protocols.io]
- 11. precisionary.com [precisionary.com]
- 12. Dichotomous cellular properties of mouse orexin/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Gene Expression of Prepro-Orexin in the Mouse Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression of prepro-orexin, the precursor to the orexin neuropeptides, within the mouse brain. Orexin-A and Orexin-B are crucial regulators of sleep-wake cycles, feeding behavior, and reward systems, making the prepro-orexin gene a key target for research in sleep disorders, obesity, and addiction. This document details the localization of prepro-orexin expression, the associated signaling pathways, and the experimental protocols utilized for its study.
Data Presentation: Prepro-Orexin Expression in the Mouse Brain
The expression of the prepro-orexin gene is highly localized within the hypothalamus. The following tables summarize the relative expression levels of prepro-orexin mRNA and orexin peptides in various regions of the mouse brain based on qualitative and semi-quantitative data from immunohistochemistry and in situ hybridization studies. It is important to note that obtaining absolute quantitative values across different studies is challenging due to variations in experimental techniques and normalization standards.
Table 1: Relative Expression of Prepro-Orexin mRNA in the Mouse Brain
| Brain Region | Expression Level | Primary Localization | Citation(s) |
| Hypothalamus | |||
| Lateral Hypothalamic Area (LHA) | High | Neuronal cell bodies | [1][2] |
| Perifornical Area (PeF) | High | Neuronal cell bodies | [2] |
| Dorsomedial Hypothalamic Nucleus (DMH) | Moderate | Neuronal cell bodies | [2] |
| Posterior Hypothalamus (PH) | Moderate | Neuronal cell bodies | [2] |
| Other Brain Regions | |||
| Olfactory Bulb | Low | Nerve fibers | [1][2] |
| Cerebral Cortex | Low | Nerve fibers | [2] |
| Thalamus | Low to Moderate | Nerve fibers | [1][2] |
| Brainstem (e.g., Locus Coeruleus, Raphe Nuclei) | Moderate to High | Dense nerve fiber projections | [2] |
Table 2: Relative Abundance of Orexin-A Immunoreactive Fibers in the Mouse Brain
| Brain Region | Fiber Density | Citation(s) |
| Hypothalamus | ||
| Paraventricular Nucleus | Dense | [1] |
| Lateral Hypothalamic Area | Dense | [1] |
| Thalamus | ||
| Paraventricular Thalamic Nucleus | Dense | [2] |
| Midbrain | ||
| Periaqueductal Gray | Dense | [2] |
| Pons | ||
| Locus Coeruleus | Dense | [2] |
| Raphe Nuclei | Dense | [2] |
| Cerebral Cortex | Sparse to Moderate | [1] |
| Olfactory Bulb | Sparse | [1] |
| Cerebellum | None Detected | [1] |
| Caudate Putamen | None Detected | [1] |
Signaling Pathways
The biological effects of orexins are mediated through two G-protein coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). The activation of these receptors triggers downstream signaling cascades that modulate neuronal excitability and neurotransmitter release.
Caption: Orexin Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of prepro-orexin gene expression. The following sections provide outlines for key experimental protocols.
In Situ Hybridization (ISH) for Prepro-Orexin mRNA
This protocol is for the detection of prepro-orexin mRNA in mouse brain sections.
Caption: In Situ Hybridization Workflow.
Detailed Steps:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose/PBS solution (e.g., 30%) until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (14-20 µm) using a cryostat. Mount sections on coated slides.
-
-
Prehybridization:
-
Wash sections in PBS.
-
Perform acetylation to reduce non-specific binding.
-
Treat with Proteinase K to improve probe penetration.
-
Prehybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Dilute the labeled (e.g., digoxigenin-DIG or radiolabeled) antisense riboprobe for prepro-orexin in hybridization buffer.
-
Apply the probe solution to the sections and incubate overnight in a humidified chamber at the appropriate temperature (typically 60-68°C).
-
-
Stringency Washes:
-
Perform a series of washes in saline-sodium citrate (SSC) buffer at increasing temperatures and decreasing salt concentrations to remove unbound and non-specifically bound probe.
-
-
Probe Detection:
-
For DIG-labeled probes, block non-specific antibody binding and then incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP).
-
Visualize the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.
-
-
Imaging and Analysis:
-
Dehydrate and coverslip the slides.
-
Image the sections using a brightfield or fluorescence microscope.
-
Quantify the signal intensity or the number of labeled cells in different brain regions.
-
Immunohistochemistry (IHC) for Orexin Peptides
This protocol details the detection of orexin-A or orexin-B peptides in mouse brain sections.
References
Orexin B as a Neuropeptide Transmitter in the Mouse Central Nervous System: An In-depth Technical Guide
Introduction
Orexin B, also known as hypocretin-2, is a neuropeptide that plays a crucial role as a neurotransmitter in the mammalian central nervous system (CNS).[1] It is derived from a common precursor protein called prepro-orexin, along with orexin A.[2][3] The neurons that produce orexins are exclusively located in the lateral hypothalamus and its surrounding areas, but their projections are widespread throughout the brain.[3][4] This extensive network allows orexin B to modulate a variety of physiological functions, most notably the regulation of sleep and wakefulness.[1][5] Loss of orexin-producing neurons is the underlying cause of narcolepsy in both humans and rodents.[1] Beyond its role in arousal, orexin B is also involved in the regulation of feeding behavior, reward processing, and energy homeostasis.[3][5] This guide provides a comprehensive technical overview of orexin B's function in the mouse CNS, its signaling pathways, and the experimental methodologies used to study it, tailored for researchers and professionals in drug development.
Orexin B and its Receptors
Orexin B exerts its effects by binding to two specific G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][6][7] While both orexin A and orexin B can activate these receptors, they exhibit different binding affinities. Orexin B binds with high affinity to OX2R, similar to orexin A, but has a significantly lower affinity for OX1R.[1][4][8] This preferential binding suggests that many of the physiological effects of orexin B are mediated primarily through the OX2R.
| Ligand | Receptor | Binding Affinity (IC50) | Species | Reference |
| Orexin B | OX1R | 420 nM | Human | [1] |
| Orexin B | OX2R | 36 nM | Human | [1] |
| Orexin A | OX1R | 20 nM | Human | [1] |
| Orexin A | OX2R | 38 nM | Human | [1] |
Signaling Pathways of Orexin B
The binding of orexin B to its primary target, the OX2R, initiates a cascade of intracellular signaling events. While the orexin receptors can couple to multiple G proteins, including Gq, Gs, and Gi, the canonical pathway involves the activation of the Gq alpha subunit.[2][9]
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][7] This rise in intracellular calcium is a hallmark of orexin receptor activation and leads to the depolarization and increased excitability of the target neuron.[1][2][6] This excitatory effect can be further amplified by the inactivation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the activation of the sodium/calcium exchanger.[1]
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of orexin B in the mouse CNS. Below are detailed protocols for some of the key methodologies.
Immunohistochemistry (IHC) for Orexin B Localization
This protocol is for the detection of the orexin B peptide in fixed mouse brain tissue.
1. Tissue Preparation:
-
Anesthetize the mouse (e.g., with sodium pentobarbital, 50 mg/kg, i.p.) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[9]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.[10]
-
Freeze the brain and section it coronally at 30-40 µm thickness using a cryostat or freezing microtome.[11]
2. Staining Procedure:
-
Wash sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in 0.01 M citrate buffer, pH 6.0).
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[10][11]
-
Incubate sections with the primary antibody against orexin B, diluted in the blocking buffer, overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-goat Alexa Fluor 488), diluted in the blocking buffer, for 2 hours at room temperature, protected from light.[12]
-
Wash sections three times in PBS.
-
Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Visualization:
-
Image the sections using a confocal or fluorescence microscope.
In Situ Hybridization (ISH) for Ox2r mRNA
This protocol outlines the branched in situ hybridization chain reaction (bHCR) technique for visualizing Ox2r mRNA.[9][13]
1. Tissue Preparation:
-
Prepare brain tissue as described for IHC (steps 1.1 to 1.4).
2. Hybridization:
-
Wash sections in PBS with 0.1% Tween 20 (PBST).
-
Incubate sections in a hybridization buffer at 37°C for a brief pre-hybridization period.
-
Add probe sets for Ox2r mRNA (typically at 10 nM) to the hybridization solution and incubate overnight at 37°C.[9][14]
-
Wash the sections multiple times in a wash buffer (e.g., 0.5x SSC with 0.1% Tween 20) at 37°C to remove unbound probes.[9][14]
3. Signal Amplification:
-
Incubate the sections with hairpin amplifiers (e.g., fluorescently labeled H1 and H2 hairpins) in an amplification buffer at room temperature for a defined period, protected from light.
-
Wash the sections thoroughly in PBST to remove excess amplifiers.
4. Mounting and Imaging:
-
Mount and coverslip the sections as in the IHC protocol.
-
Image using a confocal microscope.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is for recording postsynaptic currents in mouse brain slices in response to orexin B.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a 14-28 day old mouse.[15]
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.[15][16]
-
Prepare 250-400 µm thick coronal or sagittal slices containing the region of interest (e.g., lateral hypothalamus) using a vibratome.[15][16]
-
Allow slices to recover in oxygenated aCSF at 32-35°C for at least 1 hour.[15]
2. Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32-37°C.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an internal solution.
-
Record baseline synaptic activity in voltage-clamp or current-clamp mode.
-
Bath-apply orexin B at a known concentration (e.g., 100-300 nM) and record the changes in membrane potential or postsynaptic currents.
Calcium Imaging
This protocol describes imaging calcium transients in orexin-responsive neurons using a genetically encoded calcium indicator like GCaMP.[17]
1. Viral Vector Injection:
-
Anesthetize a mouse and place it in a stereotaxic frame.
-
Inject an adeno-associated virus (AAV) expressing a Cre-dependent GCaMP variant (e.g., AAV-Flex-GCaMP6) into the brain region of interest in a mouse line that expresses Cre recombinase in specific neurons.[17]
2. Optical Window Implantation:
-
After allowing several weeks for viral expression, implant a GRIN lens or an optical fiber above the injection site to allow optical access.[18][19]
3. Imaging:
-
In head-fixed, freely moving mice, connect a miniaturized microscope (miniscope) to the implant.[20]
-
Record fluorescent signals from GCaMP-expressing neurons at baseline and in response to stimuli or behaviors.
-
Analyze the changes in fluorescence (ΔF/F) as a proxy for neuronal activity.[17]
Optogenetics
This protocol allows for the precise control of orexin neuron activity.
1. Viral Vector Injection:
-
In an orexin-Cre mouse line, perform a stereotaxic injection of an AAV carrying a Cre-dependent light-sensitive opsin into the lateral hypothalamus.[21][22]
-
For activation: Use AAV-DIO-ChR2-eYFP.
-
For inhibition: Use AAV-DIO-Halo-eYFP or AAV-DIO-Arch-eYFP.
-
2. Optic Fiber Implantation:
3. In Vivo Stimulation/Inhibition:
-
After recovery and opsin expression, connect the implanted fiber to a laser or LED light source.
-
Deliver light pulses of the appropriate wavelength (e.g., 473 nm for ChR2, 589 nm for Halo) to activate or inhibit orexin neurons.[21][23]
-
Simultaneously record behavioral outputs (e.g., sleep/wake states via EEG/EMG) or downstream neuronal activity via electrophysiology or calcium imaging.[21][24]
Conclusion
Orexin B is a critical neuropeptide transmitter in the mouse CNS, primarily acting through the OX2R to promote arousal and influence various motivated behaviors. Its function is mediated by a well-characterized Gq-coupled signaling pathway that leads to neuronal excitation. The detailed experimental protocols provided here represent the foundational techniques used to dissect the complex roles of the orexin system. A thorough understanding of orexin B's neurobiology is essential for the development of novel therapeutics targeting sleep disorders, addiction, and other neurological conditions.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 8. Orexin 2 receptor stimulation enhances resilience, while orexin 2 inhibition promotes susceptibility, to social stress, anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical evidence for synaptic release of glutamate from orexin terminals in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 12. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 13. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Dichotomous cellular properties of mouse orexin/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orexin Receptors Regulate Hippocampal Sharp Wave-Ripple Complexes in Ex Vivo Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Orexin neuron activity in mating mice - a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium imaging of adult-born neurons in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optogenetic Control of Hypocretin (Orexin) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optogenetic identification of hypothalamic orexin neuron projections to paraventricular spinally projecting neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute Optogenetic Silencing of Orexin/Hypocretin Neurons Induces Slow-Wave Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Neuroanatomical Basis for the Orexinergic Modulation of Anesthesia Arousal and Pain Control [frontiersin.org]
An In-depth Technical Guide to Exploratory Studies on Orexin B Function in Mice
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core methodologies and key findings from exploratory studies on the function of the neuropeptide Orexin B in mice. It is designed to serve as a practical resource for researchers in neuroscience, physiology, and pharmacology, offering detailed experimental protocols, consolidated quantitative data, and visual representations of associated signaling pathways and workflows.
Core Functions of Orexin B in Mice
Orexin B, along with Orexin A, is a neuropeptide produced by a specific group of neurons in the lateral hypothalamus.[1][2] These peptides play a crucial role in regulating a variety of physiological processes by acting on two G-protein coupled receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[3][4] While Orexin A binds to both receptors with high affinity, Orexin B is more selective for OX2R.[1][5] In murine models, Orexin B has been demonstrated to be significantly involved in the regulation of sleep and wakefulness, feeding behavior, and cardiovascular function.
Quantitative Data Summary
The following tables summarize the quantitative effects of Orexin B or modulation of its primary receptor, OX2R, in mice across various physiological and behavioral paradigms.
Table 1: Effects of Orexin System Modulation on Sleep-Wake Architecture in Mice
| Experimental Condition | Parameter | Wild-Type/Control | Orexin Knockout/Antagonist | Change | Reference |
| Orexin Knockout Mice | Mean Wake Bout Duration (Dark Period) | 8.2 min | 3.4 min | -58.5% | [6] |
| Orexin Knockout Mice | Mean NREM Sleep Bout Duration | Longer | Shorter | Shorter | [6] |
| Orexin Knockout Mice | Latency to NREM Sleep | 56.8 ± 18.6 min | 10.8 ± 2.4 min | -81.0% | [7] |
| Orexin Knockout Mice | Latency to REM Sleep | Longer | Shorter | Shorter | [6] |
| Dual Orexin Receptor Antagonist (Almorexant 100 mg/kg) | Latency to NREM Sleep | 130 ± 28 min | 30 ± 4 min | -76.9% | [8] |
| Dual Orexin Receptor Antagonist (Almorexant 100 mg/kg) | Latency to REM Sleep | 267 ± 11 min | 60 ± 8 min | -77.5% | [8] |
Table 2: Effects of Orexin System Modulation on Feeding Behavior in Mice
| Experimental Condition | Parameter | Control | Orexin-A (3 nmol, ICV) | Change | Reference |
| Intracerebroventricular (ICV) Injection | 1-hour Food Intake | 0.8 ± 0.2 g | 2.2 ± 0.4 g | +175% | [9] |
| Intracerebroventricular (ICV) Injection | 2-hour Food Intake | 1.3 ± 0.2 g | 2.4 ± 0.3 g (Orexin-B) | +84.6% | [9] |
| Orexin Knockout Mice | Sucrose Intake (Dark Period) | Higher | Significantly Less | Decreased | [10] |
| Orexin Knockout Mice | Food Intake | Normal | Hypophagia | Decreased | [11] |
Table 3: Effects of Orexin System Modulation on Cardiovascular Parameters in Mice
| Experimental Condition | Parameter | Wild-Type | Orexin Knockout | Change | Reference |
| Anesthetized Mice | Basal Mean Arterial Pressure | 117 ± 8 mmHg | 92 ± 3 mmHg | -21.4% | [12] |
| Conscious Mice | Basal Mean Arterial Pressure | 125 ± 6 mmHg | 109 ± 2 mmHg | -12.8% | [12] |
| BPH/2J Hypertensive Mice | 24hr Mean Arterial Pressure | 133 ± 1 mmHg | 131 ± 1 mmHg | No Significant Change | [13] |
| BPH/2J Hypertensive Mice | Pressor Response to Stress | 28 ± 1 mmHg | 22 ± 1 mmHg | -21.4% | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of Orexin B function in mice.
Intracerebroventricular (ICV) Injection of Orexin B
This procedure allows for the direct administration of Orexin B into the cerebral ventricles, enabling the study of its central effects.
Materials:
-
Orexin B peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., 10 µl Hamilton syringe)
-
Drill with a small burr
-
Animal handling and surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Once the desired level of anesthesia is achieved, secure the mouse in the stereotaxic frame.
-
Surgical Site Preparation: Shave the fur on the head and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Identify the bregma, the anatomical point where the coronal and sagittal sutures meet. This will serve as the reference point for stereotaxic coordinates.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., Anteroposterior: -0.5 mm from bregma; Mediolateral: ±1.0 mm from the midline; Dorsoventral: -2.3 mm from the skull surface), carefully drill a small hole through the skull.[14]
-
Injection: Lower the injection needle attached to the syringe pump to the target coordinates. Infuse the Orexin B solution at a slow, controlled rate (e.g., 0.5 µl/min) to avoid tissue damage. The total injection volume is typically 1-5 µl.
-
Post-injection: After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.
-
Suturing and Recovery: Suture the incision and allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal closely during the recovery period.
Sleep-Wake Monitoring using EEG/EMG Recordings
Electroencephalography (EEG) and electromyography (EMG) are essential for accurately assessing the effects of Orexin B on sleep-wake states.
Materials:
-
EEG/EMG recording system with headstage and commutator
-
Implantable electrodes (screws for EEG, wires for EMG)
-
Dental cement
-
Surgical tools
Procedure:
-
Electrode Implantation: Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant two stainless steel screw electrodes into the skull over the cortex (e.g., one over the frontal cortex and one over the parietal cortex) for EEG recording.[2][15]
-
Insert two flexible, multi-stranded stainless steel wires into the nuchal (neck) muscles for EMG recording.[2][15]
-
Connect the electrodes to a headmount and secure the entire assembly to the skull with dental cement.
-
Recovery: Allow the mouse to recover from surgery for at least one week.
-
Habituation and Recording: Connect the mouse to the recording cable via the headmount and allow it to habituate to the recording chamber for several days. Record EEG and EMG signals continuously for baseline and post-treatment periods.
-
Data Analysis: The recorded signals are typically filtered (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz) and scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns.[16][17]
Assessment of Feeding Behavior
The effect of Orexin B on food intake can be quantified using specialized metabolic cages or by manual measurement.
Materials:
-
Standard mouse cages or metabolic cages
-
Pre-weighed food pellets
-
Balance for accurate weighing
Procedure:
-
Habituation: House mice individually and allow them to acclimate to the experimental conditions and diet.
-
Baseline Measurement: Measure food intake over a 24-hour baseline period by weighing the food hopper at the beginning and end of the period.
-
Orexin B Administration: Administer Orexin B (e.g., via ICV injection).
-
Post-treatment Measurement: Immediately after administration, provide a pre-weighed amount of food and measure consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) to determine the time course of the orexigenic effect.[9]
-
Data Analysis: Calculate the cumulative food intake at each time point and compare it to the vehicle-treated control group.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
The expression of the immediate early gene c-Fos is a widely used marker for neuronal activity. Immunohistochemistry for c-Fos can reveal the brain regions activated by Orexin B.
Materials:
-
Orexin B- and vehicle-treated mice
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Vibratome or cryostat for sectioning
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) kit
-
Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Perfusion and Fixation: Approximately 90-120 minutes after Orexin B or vehicle administration, deeply anesthetize the mice and perfuse them transcardially with PBS followed by 4% PFA.
-
Brain Extraction and Post-fixation: Extract the brain and post-fix it in 4% PFA overnight at 4°C.
-
Sectioning: Cut the brain into thin sections (e.g., 40-50 µm) using a vibratome or cryostat.
-
Immunostaining:
-
Wash the sections in PBS.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.[18]
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the signal using DAB as a chromogen.
-
-
Mounting and Analysis: Mount the stained sections onto slides, dehydrate, and coverslip. Analyze the sections under a microscope to identify and quantify c-Fos-positive cells in different brain regions.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by Orexin B and a typical experimental workflow for its functional characterization in mice.
Caption: Orexin B signaling primarily through the OX2R.
Caption: A typical experimental workflow for studying Orexin B function in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetic Modulation of Orexin Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the orexins on food intake: comparison with neuropeptide Y, melanin-concentrating hormone and galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of orexin in modulating arousal, feeding, and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attenuated defense response and low basal blood pressure in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Paradoxical function of orexin/hypocretin circuits in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Orexin B in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin B, also known as hypocretin-2, is a neuropeptide predominantly produced in the lateral hypothalamus. It plays a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and energy homeostasis.[1][2] Orexin B exerts its effects by binding to two G protein-coupled receptors: the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). While Orexin A binds to both receptors with high affinity, Orexin B shows a higher affinity for OX2R.[3] This preferential binding makes Orexin B a valuable tool for specifically investigating the physiological functions mediated by OX2R. These application notes provide detailed protocols for the in vivo administration of Orexin B in mice via intracerebroventricular (ICV) and intraperitoneal (IP) routes, along with a summary of expected quantitative outcomes and an overview of its signaling pathway.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of orexin administration in rodents. While some studies utilize Orexin A, the findings are relevant to understanding the general effects of orexin receptor activation, particularly on locomotion which is primarily mediated by OX2R, the main target of Orexin B.[4][5][6]
| Parameter | Administration Route | Species | Dosage/Concentration | Observed Effect | Reference |
| Locomotor Activity | ICV | Mouse | 3 µg Orexin A | Significant increase in locomotor activity, mediated by OX2R. | [4][5][6] |
| Locomotor Activity | ICV | Mouse | 1 nmol Orexin A | More pronounced increase in locomotor activity in mice with Ox1R deletion in dopaminergic neurons. | [7][8] |
| Feeding Behavior | ICV | Rat | 3 nmol/µl & 30 nmol/µl Orexin B | Dose-dependent increase in food and water intake. | |
| Food Reinforcement | IP | Mouse | 20 mg/kg SB-334867 (OX1R antagonist) | Impaired performance in food reinforcement tasks, suggesting a role for OX1R in motivation for food. | [9] |
| Ethanol Self-Admin | IP | Mouse | 3, 10, 30 mg/kg SB-334867 | Reduced binge-like ethanol intake. | [3] |
| Fictive Locomotion | Bath Application | Mouse (spinal cord) | 300 nM Orexin A | Increased frequency of fictive locomotor activity. Orexin B at similar concentrations had no effect. | [10] |
| Food Intake | IP | Mouse | 1 µmol/kg Orexin A (daily) | No significant effect on energy intake or expenditure, but a reduction in intraperitoneal fat deposit. | [11] |
Experimental Protocols
Intracerebroventricular (ICV) Administration of Orexin B
This protocol describes the stereotaxic injection of Orexin B into the lateral ventricles of a mouse brain.
Materials:
-
Orexin B (mouse)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Heating pad
-
70% ethanol and iodine solution
-
Suturing material
Procedure:
-
Preparation of Orexin B Solution: Dissolve Orexin B in sterile saline or aCSF to the desired concentration. Ensure the solution is sterile-filtered.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once fully anesthetized, place the mouse in the stereotaxic frame. Maintain body temperature with a heating pad.
-
Surgical Site Preparation: Shave the fur from the scalp and clean the area with 70% ethanol followed by an iodine solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Use a cotton swab to clean and dry the skull surface, making the bregma and lambda sutures visible.
-
Stereotaxic Targeting:
-
Position the drill over the bregma.
-
Determine the coordinates for the lateral ventricle. A typical coordinate from bregma for adult mice is: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.3 mm.
-
Carefully drill a small hole through the skull at the target coordinates.
-
-
Injection:
-
Lower the injection needle attached to the Hamilton syringe to the calculated DV coordinate.
-
Infuse the Orexin B solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.
-
-
Post-operative Care: Slowly withdraw the needle and suture the incision. Monitor the mouse until it fully recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
Intraperitoneal (IP) Administration of Orexin B
This protocol describes the intraperitoneal injection of Orexin B into a mouse.
Materials:
-
Orexin B (mouse)
-
Sterile, pyrogen-free saline
-
Syringe (1 mL) with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Preparation of Orexin B Solution: Dissolve Orexin B in sterile saline to the desired concentration.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Slightly aspirate to ensure no blood or fluid is drawn back, which would indicate improper needle placement.
-
Inject the solution smoothly. The maximum recommended injection volume for a mouse is 10 ml/kg of body weight.
-
-
Post-injection: Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Orexin B Signaling Pathway
Caption: Orexin B signaling pathway primarily through the OX2R.
Experimental Workflow for In Vivo Orexin B Administration
Caption: General experimental workflow for in vivo Orexin B studies in mice.
References
- 1. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Orexin-A Treatment on Food Intake, Energy Metabolism and Body Weight in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deficiency of Orexin Receptor Type 1 in Dopaminergic Neurons Increases Novelty-Induced Locomotion and Exploration [elifesciences.org]
- 8. Deficiency of orexin receptor type 1 in dopaminergic neurons increases novelty-induced locomotion and exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin signaling via the orexin 1 receptor mediates operant responding for food reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexinergic Modulation of Spinal Motor Activity in the Neonatal Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Orexin-A Treatment on Food Intake, Energy Metabolism and Body Weight in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Orexin B-Sensitive Mouse Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Orexin-A and Orexin-B (also known as hypocretin-1 and -2) are neuropeptides produced in the lateral hypothalamus that are pivotal in regulating arousal, wakefulness, and reward systems.[1][2] The loss of orexin-producing neurons is linked to narcolepsy, highlighting the therapeutic potential of targeting the orexin system for sleep disorders.[1][2] Orexin B primarily exerts its effects through the Orexin 2 Receptor (OX2R), a G-protein coupled receptor.[3][4] Understanding the electrophysiological responses of neurons to Orexin B is crucial for developing novel therapeutics. These application notes provide an overview and detailed protocols for the electrophysiological and imaging-based analysis of Orexin B-sensitive neurons in mice.
Orexin B generally has an excitatory effect on neurons, leading to depolarization and an increased firing rate.[1][3] This is achieved through a combination of direct postsynaptic actions and modulation of synaptic inputs.[1][3] The primary signaling cascade involves the coupling of OX2R to Gq proteins, leading to increased intracellular calcium.[1][5]
Orexin B Signaling Pathway
The binding of Orexin B to its primary receptor, OX2R, initiates a signaling cascade that increases neuronal excitability. This is primarily mediated through the Gq protein pathway, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both pathways can lead to the opening of non-selective cation channels and the activation of the sodium/calcium exchanger, resulting in membrane depolarization.
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute hypothalamic slices from mice for electrophysiological recordings.
Materials:
-
Mouse (e.g., C57BL/6 or transgenic mice expressing fluorescent reporters in specific neurons)
-
Ice-cold cutting solution (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, 2 CaCl2, saturated with 95% O2/5% CO2.
-
Recording ACSF (same composition as cutting solution).
-
Vibrating microtome (vibratome).
-
Recovery chamber.
Procedure:
-
Anesthetize the mouse deeply and decapitate.
-
Rapidly dissect the brain and place it in ice-cold cutting ACSF.
-
Mount the brain on the vibratome stage and prepare coronal slices (250-300 µm thick) containing the region of interest (e.g., lateral hypothalamus).
-
Transfer the slices to a recovery chamber containing recording ACSF at 32-34°C for 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated ACSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol details how to perform whole-cell patch-clamp recordings from Orexin B-sensitive neurons.
Materials:
-
Prepared acute brain slices.
-
Recording setup with an amplifier (e.g., Axopatch 200B), micromanipulators, and an upright microscope with DIC optics.
-
Borosilicate glass pipettes (3-6 MΩ).
-
Intracellular solution containing (in mM): 138 K-gluconate, 10 HEPES, 8 NaCl, 0.2 EGTA, 2 MgATP, and 0.5 NaGTP, pH adjusted to 7.3 with KOH.[6]
-
Orexin B stock solution.
Procedure:
-
Transfer a brain slice to the recording chamber and perfuse continuously with oxygenated ACSF.
-
Identify target neurons using fluorescence if using transgenic mice, or based on location and morphology.
-
Approach a neuron with a pipette filled with intracellular solution and apply gentle positive pressure.
-
Form a giga-ohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode.
-
Bath-apply Orexin B at desired concentrations (e.g., 100 nM to 1 µM) and record the changes in membrane potential, firing rate, or holding current.[3]
-
To confirm a direct postsynaptic effect, recordings can be performed in the presence of tetrodotoxin (TTX, 1 µM) to block action potentials.[3]
Calcium Imaging
This protocol describes how to measure changes in intracellular calcium in response to Orexin B.
Materials:
-
Mice expressing a genetically encoded calcium indicator (GECI) like GCaMP6 in the neurons of interest.[7]
-
Imaging setup with a fluorescence microscope and a camera.
-
ACSF and Orexin B solution.
Procedure:
-
Prepare acute brain slices as described above.
-
Place the slice in the recording chamber on the microscope.
-
Identify GCaMP-expressing neurons.
-
Acquire baseline fluorescence images.
-
Apply Orexin B to the bath and continuously record fluorescence changes.
-
Analyze the data by calculating the change in fluorescence over baseline (ΔF/F).[7]
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of Orexin B on mouse neurons.
Data Presentation
The following tables summarize quantitative data on the effects of Orexin B on mouse neurons, as reported in the literature.
Table 1: Electrophysiological Effects of Orexin B on Orexin Neurons
| Parameter | Orexin B Concentration | Value | Notes | Reference |
| Depolarization | 1 µM | 9.3 ± 1.5 mV | In the presence of TTX, indicating a direct effect. | [3] |
| Inward Current | 1 µM | 30.9 ± 4.6 pA | Measured at a holding potential of -60 mV. | [3] |
| EC50 for Depolarization | N/A | 100.9 nM | Concentration-dependent depolarization. | [3] |
| Firing Rate Increase | 1 µM | 257 ± 42.4 % | In orexin neurons from wild-type mice. | [3] |
| Firing Rate Change (OX2R-/-) | 1 µM | 101.3 ± 2.3 % | No significant change, confirming OX2R mediation. | [3] |
Table 2: Orexin B Affinity and Calcium Imaging Data
| Parameter | Cell Type | Value | Notes | Reference |
| EC50 for OxLight1 Sensor | Neurons | 110 ± 10 nM | Apparent affinity of a genetically encoded orexin sensor. | [8] |
| Glutamate-induced ΔF/F | Orexin Neurons | Variable | Increases with glutamate concentration (e.g., up to ~1.5 at 1000 µM). | [7] |
| Action Potential-induced ΔF/F | Orexin Neurons | Variable | Correlates with firing frequency (e.g., ~0.2 at 50 Hz). | [7] |
The electrophysiological recording of Orexin B-sensitive neurons is a powerful approach to investigate the mechanisms of arousal and the pathophysiology of sleep disorders. The protocols and data presented here provide a framework for researchers to study the effects of Orexin B and to screen for novel compounds that modulate the orexin system. The combination of patch-clamp electrophysiology and calcium imaging offers a multi-faceted approach to understanding the cellular actions of this important neuropeptide.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin increases the neuronal excitability of several brain areas associated with maintaining of arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of arousal by the orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. A genetically encoded sensor for in vivo imaging of orexin neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immunohistochemical Detection of Orexin B in Mouse Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orexin B, also known as Hypocretin-2, is a neuropeptide produced predominantly in neurons located in the lateral hypothalamus and perifornical area[1][2]. These neurons project widely throughout the central nervous system, implicating the orexin system in a variety of physiological functions[2]. Orexin B plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, reward systems, and energy homeostasis[2][3]. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), with a significantly higher affinity for OX2R[2][4]. Dysregulation of the orexin system is associated with neurological conditions such as narcolepsy[2]. Immunohistochemistry (IHC) is a vital technique for visualizing the distribution of Orexin B-producing neurons and their projections within the brain, providing critical insights into their neuroanatomical organization and function.
Principle of the Method
Immunohistochemistry utilizes the principle of specific antigen-antibody binding to detect the presence and localization of proteins within tissue sections. This protocol describes a method for the detection of Orexin B in fixed, sectioned mouse brain tissue. The procedure involves tissue perfusion and fixation, cryosectioning, and subsequent incubation with a primary antibody specific to Orexin B. The primary antibody is then detected by a fluorescently-labeled secondary antibody that binds to the primary antibody. The resulting fluorescence can be visualized using a fluorescence microscope to map the distribution of Orexin B immunoreactivity.
Experimental Workflow
Caption: A diagram of the immunohistochemistry workflow for Orexin B detection.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions. It is designed for free-floating brain sections.[5]
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Blocking Buffer: 3-5% Normal Donkey or Goat Serum with 0.3% Triton X-100 in PBS (PBT)[6]
-
Secondary Antibody: Fluorophore-conjugated Donkey or Goat anti-Rabbit IgG
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Superfrost Plus microscope slides
Equipment
-
Perfusion pump
-
Vibratome or Cryostat
-
Multi-well plates for staining[9]
-
Rocking platform/shaker[6]
-
Fluorescence microscope
Procedure
1. Tissue Preparation (Perfusion and Fixation) a. Deeply anesthetize the mouse with an appropriate anesthetic (e.g., sodium pentobarbital). b. Perform transcardial perfusion, first with cold PBS to clear the blood, followed by cold 4% PFA.[10] c. Dissect the brain and post-fix it in 4% PFA for 12-24 hours at 4°C. d. Transfer the brain to a 30% sucrose solution in PBS for cryoprotection. Allow the brain to sink, which typically takes 24-48 hours at 4°C.
2. Sectioning a. Embed the cryoprotected brain in OCT compound and freeze. b. Section the brain coronally at 30-40 µm thickness using a cryostat. c. Collect the free-floating sections in PBS and store them at 4°C until staining. For long-term storage, a cryoprotectant solution can be used at -20°C.
3. Immunohistochemical Staining (Free-Floating Method) a. Washing: Place sections into wells of a multi-well plate and wash 3 times for 10 minutes each with PBS on a shaker.[6] b. Blocking: Incubate sections in Blocking Buffer for 1-2 hours at room temperature on a shaker.[6] This step minimizes non-specific antibody binding. The choice of serum should match the species of the secondary antibody.[6] c. Primary Antibody Incubation: Dilute the primary rabbit anti-Orexin B antibody in the blocking buffer. A starting dilution of 1:200 to 1:500 is recommended.[7] Incubate the sections overnight at 4°C with gentle agitation.[6][10] d. Washing: The next day, wash the sections 3 times for 10 minutes each with PBT. e. Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit IgG) diluted in blocking buffer for 2 hours at room temperature, protected from light.[6][10] f. Washing: Wash the sections 3 times for 10 minutes each with PBS, protected from light. g. Counterstaining (Optional): Incubate sections with a nuclear stain like DAPI (1:1000) or Hoechst for 10 minutes. h. Final Washes: Wash sections 2 times for 5 minutes each in PBS.
4. Mounting and Imaging a. Carefully mount the stained sections onto Superfrost Plus slides.[11] b. Allow the slides to air dry briefly. c. Apply a drop of antifade mounting medium and coverslip, avoiding air bubbles.[11] d. Seal the edges of the coverslip with nail polish and allow it to cure overnight at room temperature in the dark. e. Image the slides using a fluorescence or confocal microscope.
Data Presentation: Distribution of Orexin B in the Mouse Brain
Orexin B-immunoreactive cell bodies are exclusively found in the hypothalamus. However, their axonal projections are widely distributed throughout the brain. The table below summarizes the relative density of Orexin B immunoreactivity in key regions of the mouse brain based on published findings.[1]
| Brain Region | Orexin B Cell Bodies | Orexin B Fibers | Primary Function |
| Hypothalamus | |||
| Lateral Hypothalamic Area | High | High | Feeding, Arousal, Motivation[1][2] |
| Perifornical Nucleus | High | High | Feeding, Arousal[1] |
| Thalamus | None | Moderate | Arousal, Sensory Relay |
| Septum | None | High | Emotion, Reward |
| Locus Coeruleus | None | High | Arousal, Wakefulness, Attention[2] |
| Ventral Tegmental Area (VTA) | None | Moderate | Reward, Motivation[2] |
| Dorsal Raphe Nucleus | None | Moderate | Sleep-Wake, Mood[2] |
| Spinal Cord | None | High | Autonomic control |
Orexin B Signaling Pathway
Orexin B preferentially binds to the Orexin 2 Receptor (OX2R), a G protein-coupled receptor that can signal through multiple G protein subtypes, including Gq, Gs, and Gi.[3][12][13] This leads to the activation of various downstream intracellular signaling cascades. The primary pathway involves Gq protein activation, leading to phospholipase C (PLC) stimulation and a subsequent increase in intracellular calcium.[3] Activation of Gs and Gi can modulate adenylyl cyclase activity, and downstream signaling often involves the MAPK/ERK pathway.[3][14]
Caption: The signaling pathway of Orexin B via the Orexin 2 Receptor (OX2R).
References
- 1. Differential distribution of orexin-A and orexin-B immunoreactivity in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 6. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. Anti-Orexin B Antibodies | Invitrogen [thermofisher.com]
- 9. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 10. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 11. Immunohistochemistry (IHC) protocol [hellobio.com]
- 12. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for Behavioral Analysis of Mice Treated with Orexin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Orexin B, also known as hypocretin-2, is a neuropeptide produced in the lateral hypothalamus that plays a crucial role in regulating various physiological functions.[1][2] It acts by binding to two G-protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[3][4] The orexin system is a key regulator of sleep and wakefulness, feeding behavior, reward processing, and energy homeostasis.[1][3] Dysregulation of this system has been implicated in neurological disorders such as narcolepsy.[3][5] Behavioral analysis of mice treated with Orexin B is essential for elucidating its complex functions and for the development of novel therapeutics targeting the orexin system. These application notes provide detailed protocols for key behavioral assays and a summary of expected quantitative outcomes.
Orexin B Signaling Pathway
Orexin B initiates intracellular signaling by binding to OX1R and OX2R.[6] Orexin A has a higher affinity for OX1R, while Orexin B binds to both receptors with similar affinity.[4] Activation of these receptors, which couple to Gq and/or Gi proteins, stimulates downstream pathways, primarily through phospholipase C (PLC).[3][6] This leads to an increase in intracellular calcium levels and the activation of various cellular responses, ultimately resulting in neuronal excitation.[3][7]
Caption: Simplified Orexin B signaling pathway.
Behavioral Phenotyping Workflow
A typical workflow for assessing the behavioral effects of Orexin B involves several key stages, from animal preparation and drug administration to behavioral testing and data analysis. It is crucial to blind the experimenter to the treatment groups to prevent bias.[8]
Caption: General workflow for behavioral analysis.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative outcomes from behavioral tests in mice treated with Orexin B, based on the known functions of the orexin system in promoting wakefulness, arousal, and locomotor activity.[9][10]
Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Like Behavior Test Duration: 10-20 minutes[11][12]
| Parameter | Vehicle Control (Expected) | Orexin B Treated (Expected) | Interpretation |
| Total Distance Traveled (cm) | 3000 - 4000 | 4500 - 6000 | Increased locomotor activity |
| Time in Center Zone (s) | 30 - 50 | 60 - 90 | Reduced anxiety-like behavior |
| Center Zone Entries | 15 - 25 | 30 - 45 | Increased exploratory behavior |
| Rearing Frequency | 40 - 60 | 60 - 80 | Increased exploratory behavior |
| Fecal Boli Count | 3 - 5 | 1 - 2 | Reduced anxiety/emotionality[13] |
Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior Test Duration: 5 minutes[14][15]
| Parameter | Vehicle Control (Expected) | Orexin B Treated (Expected) | Interpretation |
| Time in Open Arms (s) | 20 - 40 | 50 - 80 | Anxiolytic-like effect |
| % of Time in Open Arms | 10 - 15% | 25 - 40% | Anxiolytic-like effect |
| Open Arm Entries | 5 - 10 | 12 - 20 | Reduced anxiety/Increased exploration |
| Closed Arm Entries | 10 - 15 | 10 - 15 | No significant change expected |
| Head Dips into Open Arms | 10 - 20 | 25 - 40 | Reduced anxiety/Increased risk assessment |
Table 3: Rotarod Test - Motor Coordination and Balance Protocol: Accelerating rod from 4 to 40 rpm over 300 seconds[16][17]
| Parameter | Vehicle Control (Expected) | Orexin B Treated (Expected) | Interpretation |
| Latency to Fall (s) - Trial 1 | 120 - 150 | 130 - 160 | Potential slight improvement in motor endurance |
| Latency to Fall (s) - Trial 2 | 150 - 180 | 160 - 200 | Improved motor learning/coordination |
| Latency to Fall (s) - Trial 3 | 180 - 220 | 200 - 250 | Sustained improvement in motor performance |
| Passive Rotations | 1 - 2 | 0 - 1 | Improved balance and coordination |
Experimental Protocols
Protocol 1: Open Field Test (OFT)
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[12][18]
A. Materials and Apparatus
-
Open field arena (e.g., 50 x 50 x 38 cm), made of non-porous plastic.[13][19]
-
Video camera mounted above the arena.[13]
-
Video tracking software (e.g., ANY-maze, EthoVision XT).
-
70% ethanol solution for cleaning.[18]
B. Procedure
-
Acclimation: Allow mice to acclimate to the testing room in their home cages for at least 30-60 minutes before the test.[13]
-
Arena Preparation: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between each mouse to eliminate olfactory cues.[13][18]
-
Mouse Placement: Gently place the mouse in the center of the arena.[12]
-
Recording: Immediately start the video recording and tracking software. The experimenter should leave the room or remain out of the mouse's view.[13]
-
Test Duration: Allow the mouse to explore the arena undisturbed for a predetermined period (typically 10-20 minutes).[11][12]
-
Post-Test: At the end of the session, gently return the mouse to its home cage. Clean the arena as described in step 2.
C. Data Analysis
-
Define a "center zone" (e.g., the central 40-50% of the arena area) and a "peripheral zone" within the tracking software.[12]
-
Quantify parameters listed in Table 1, such as total distance moved, time spent in the center vs. peripheral zones, and number of entries into the center zone.
Protocol 2: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8]
A. Materials and Apparatus
-
Plus-shaped maze with two open arms and two closed arms (e.g., 30 x 5 cm each), elevated 50 cm above the ground.[20] The closed arms should have high walls (e.g., 15 cm).[20]
-
Video camera and tracking software.
-
70% ethanol solution for cleaning.[20]
B. Procedure
-
Acclimation: Acclimate mice to the testing room for 45-60 minutes.[20]
-
Maze Preparation: Clean the maze with 70% ethanol and ensure it is dry before placing the first animal.[14][20]
-
Mouse Placement: Place the mouse on the central platform of the maze, facing one of the open arms.[14][20]
-
Recording: Start the timer and video recording immediately. Allow the mouse to explore the maze for 5 minutes.[14][15]
-
Post-Test: Return the mouse to its home cage. If a mouse falls off an arm, it should be noted, and the animal may be excluded from the analysis.[20] Clean the maze thoroughly before the next trial.
C. Data Analysis
-
An arm entry is counted when all four paws of the mouse are in the arm.[20]
-
Measure the time spent in the open and closed arms and the number of entries into each.
-
Calculate the percentage of time spent and entries into the open arms: (% Time in Open Arms) = [Time in Open / (Time in Open + Time in Closed)] * 100.
Protocol 3: Rotarod Test
This test is used to evaluate motor coordination, balance, and motor learning.[21][22]
A. Materials and Apparatus
-
Rotarod apparatus for mice with a rotating rod and fall sensors.[17]
-
Control unit to set rotation speed (fixed or accelerating).
-
70% ethanol solution for cleaning.[23]
B. Procedure
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.[22]
-
Apparatus Setup: Set the rotarod to the desired protocol. A common protocol is an accelerating mode, where the speed increases from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 300-second period.[16][17]
-
Trial 1: Place the mouse on the rotating rod, facing away from the direction of rotation so it must walk forward.[21] Start the rotation and the timer.
-
Data Collection: Record the latency (time) at which the mouse falls off the rod or completes a full passive rotation by clinging to it.[16]
-
Inter-Trial Interval: Return the mouse to its home cage for a rest period (e.g., 15 minutes) between trials.[16][22]
-
Subsequent Trials: Repeat the procedure for a total of 3-4 trials.[16][23]
-
Cleaning: Clean the rod with 70% ethanol between each mouse.[23]
C. Data Analysis
-
The primary measure is the latency to fall from the rod in each trial.
-
An improvement in performance (increased latency to fall) across trials indicates successful motor learning.
-
Note any unusual behaviors, such as jumping or passive rotation.[16]
References
- 1. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior [frontiersin.org]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type- and pathway-specific synaptic regulation of orexin neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Role of orexin receptors in obesity: from cellular to behavioral evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Open field test for mice [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. albany.edu [albany.edu]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 21. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. scispace.com [scispace.com]
Quantifying Orexin B in Mouse Samples: A Detailed Guide Using a Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the quantification of Orexin B in various mouse samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. Orexin B, also known as Hypocretin-2, is a neuropeptide crucial in regulating sleep, wakefulness, appetite, and other physiological processes. Accurate measurement of Orexin B levels in mouse models is essential for research in neuroscience, metabolism, and drug development.
Principle of the Assay
This competitive ELISA kit provides a highly sensitive and specific method for the quantitative determination of mouse Orexin B. The assay is based on the principle of competitive binding. Orexin B present in the sample competes with a fixed amount of biotinylated Orexin B for a limited number of binding sites on a microplate pre-coated with an anti-Orexin B antibody. Following a washing step to remove unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated Orexin B. After another wash, a substrate solution is added, and the color development is inversely proportional to the concentration of Orexin B in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of Orexin B in the unknown samples.
Kit Performance Characteristics
The following data are representative of the performance of a typical mouse Orexin B ELISA kit.
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants, Cerebrospinal Fluid (CSF) |
| Detection Range | 0.156 - 10 ng/mL |
| Sensitivity | 0.094 ng/mL |
| Intra-Assay Precision | CV < 10%[1][2] |
| Inter-Assay Precision | CV < 12%[1][3] |
Linearity
To assess the linearity of the assay, mouse samples containing high concentrations of Orexin B were serially diluted with the assay diluent. The measured concentrations were compared to the expected values.
| Sample Type | Dilution | Recovery (%) |
| Serum | 1:2 | 87-105[3] |
| 1:4 | 84-107[3] | |
| 1:8 | 79-105[3] | |
| Plasma (EDTA) | 1:2 | 90-109 |
| 1:4 | 84-101[3] | |
| 1:8 | 90-101[3] | |
| Cell Culture Media | 1:2 | 98-115 |
Recovery
The recovery of Orexin B was determined by spiking mouse samples with known concentrations of recombinant Orexin B.
| Sample Type | Spiked Concentration (ng/mL) | Average Recovery (%) |
| Serum | Low, Medium, High | 80 - 102[3] |
| Plasma (EDTA) | Low, Medium, High | 81 - 109[3] |
| Plasma (Heparin) | Low, Medium, High | 80 - 89[3] |
Orexin B Signaling Pathway
Orexin B exerts its effects by binding to the Orexin 2 receptor (OX2R), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that modulate neuronal activity and various physiological functions.
Experimental Protocols
Reagent Preparation
-
Standards: Reconstitute the lyophilized Orexin B standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with the standard diluent.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration.
-
Biotinylated Orexin B: Prepare the working solution of biotinylated Orexin B by diluting the concentrated solution with the provided diluent.
-
Streptavidin-HRP: Prepare the working solution of Streptavidin-HRP by diluting the concentrated solution with the provided diluent.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 10 minutes and collect the serum.[4]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 3,000 rpm for 10 minutes within 30 minutes of collection and collect the plasma.[4][5]
-
Cell Culture Supernatants: Centrifuge cell culture media at 3,000 rpm for 10 minutes to remove any cells or debris.
-
Tissue Homogenates:
-
Excise the tissue of interest (e.g., hypothalamus, cortex) and immediately place it on ice.
-
Weigh the tissue and add ice-cold PBS (pH 7.4) containing a protease inhibitor cocktail. A common ratio is 100 mg of tissue per 1 mL of PBS.
-
Homogenize the tissue using a tissue homogenizer or sonicator.[6]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Cerebrospinal Fluid (CSF):
-
Anesthetize the mouse according to institutional guidelines.
-
Collect CSF from the cisterna magna using a glass capillary.[7] This is a delicate procedure and requires practice to avoid blood contamination.
-
Centrifuge the collected CSF at 2,000 x g for 10 minutes at 4°C to remove any cells.
-
Collect the supernatant for the assay. An improved method allows for the collection of larger volumes (20-30 µl) from a single mouse.[8]
-
Note: Samples should be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
The following diagram outlines the general workflow for the competitive ELISA.
Data Analysis
-
Calculate the average absorbance for each set of duplicate or triplicate standards and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of Orexin B in each sample by interpolating the mean absorbance value of the sample from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the soaking time during washes. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive enzyme or substrate | Ensure reagents are not expired and have been stored correctly. |
| Insufficient incubation time | Follow the recommended incubation times in the protocol. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. | |
| High variability between duplicates | Inconsistent pipetting | Ensure consistent pipetting technique for all wells. |
| Incomplete mixing of reagents | Gently tap the plate to ensure thorough mixing after adding reagents. |
This detailed guide provides a comprehensive framework for the successful quantification of Orexin B in mouse samples. Adherence to these protocols and best practices will ensure the generation of accurate and reproducible data, facilitating advancements in our understanding of the orexinergic system.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human Orexin B/Hypocretin-2 ELISA Kit (Colorimetric) (NBP2-80234): Novus Biologicals [novusbio.com]
- 3. Mouse Orexin ELISA Kit (A7932) [antibodies.com]
- 4. sinogeneclon.com [sinogeneclon.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Method for Collection of Cerebrospinal Fluid from Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Method for Sampling and Quantitative Protein Analytics of Cerebrospinal Fluid of Individual Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Orexin B Activity in Mouse Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin B, also known as hypocretin-2, is a neuropeptide synthesized by a specific population of neurons in the lateral hypothalamus.[1] It plays a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward pathways.[1][2] Orexin B exerts its effects by binding to two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R), with a higher affinity for OX2R.[3][4] The activation of these receptors, particularly OX2R, is predominantly coupled to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[5] This rise in intracellular calcium serves as a key second messenger, triggering a cascade of downstream cellular events that modulate neuronal excitability.
Calcium imaging, a powerful technique that utilizes fluorescent indicators to visualize changes in intracellular calcium levels, has become an indispensable tool for studying neuronal activity in real-time.[6][7] Genetically encoded calcium indicators (GECIs), such as the GCaMP series, can be expressed in specific neuronal populations in mice, enabling researchers to monitor the activity of these neurons with high spatiotemporal resolution in response to various stimuli, including the application of neuropeptides like Orexin B.[6][8]
These application notes provide detailed protocols for performing calcium imaging of Orexin B activity in mouse neurons, both in vitro (brain slices) and in vivo. They are intended to guide researchers through the experimental workflow, from viral vector preparation and surgical procedures to image acquisition and data analysis. Furthermore, this document includes a summary of quantitative data from relevant studies and visual diagrams to illustrate key pathways and experimental setups.
Orexin B Signaling Pathway
The binding of Orexin B to its primary receptor, OX2R, initiates a signaling cascade that results in increased neuronal activity. The diagram below illustrates the key steps in this pathway.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of Orexin B on neuronal activity from electrophysiological and calcium imaging studies.
| Parameter | Neuron Type | Preparation | Orexin B Concentration | Observed Effect | Reference |
| Depolarization | Tuberomammillary Neurons | Rat Brain Slice | 3 - 500 nM | Dose-dependent depolarization (5.3 ± 0.5 mV at 300 nM) | [3] |
| Depolarization | Nucleus Accumbens Shell Neurons | Rat Brain Slice | 1 µM | Depolarization | [9] |
| Response Type | Suprachiasmatic Nucleus Neurons | Mouse Brain Slice | 50 - 300 nM | Biphasic responses (oscillations), depolarization, or hyperpolarization in different subsets of neurons | [10] |
| Calcium Transient Enhancement | Dorsal Raphe & Laterodorsal Tegmental Neurons | Mouse Brain Slice | Not Specified | ~30% enhancement of voltage-step induced Ca2+ transients | [11] |
| Firing Rate Increase | Locus Coeruleus Neurons | Mouse Brain Slice | 1 µM | Increase in spontaneous spike frequency | [12] |
| Parameter | GCaMP Variant | Neuron Type | Preparation | Orexin B Concentration | ΔF/F (%) | Reference |
| Spontaneous Activity | GCaMP6 | Putative Orexin Neurons (in Orexin-knockout mice) | In vivo fiber photometry | Endogenous-like activity preceding cataplexy | Increase of ~13.2% from baseline before cataplexy, decrease of ~11% during cataplexy | [13] |
| Action Potential-Evoked Transients | GCaMP3 | Layer 2/3 Pyramidal Neurons | Mouse Brain Slice | N/A (for baseline characterization) | ~14% for 1 AP, ~185% for 2 APs, up to ~620% for 40 APs | [6] |
| Action Potential-Evoked Transients | GCaMP6 | Orexin Neurons | Mouse Brain Slice | N/A (for baseline characterization) | Correlated with firing frequency (e.g., ~10 Hz firing induces a significant ΔF/F increase) | [8] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging of Orexin B Activity in Acute Mouse Brain Slices
This protocol describes the preparation of acute hypothalamic slices from mice expressing a GECI and subsequent calcium imaging upon application of Orexin B.
Materials:
-
Mouse line expressing GCaMP (e.g., transgenic line or virally injected mouse)
-
Orexin B peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Fluorescence microscope equipped with a suitable camera and light source
-
Perfusion system
-
Data acquisition and analysis software
Procedure:
-
Animal Anesthesia and Perfusion: Anesthetize the mouse with an approved anesthetic. Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Prepare 250-300 µm thick coronal slices containing the brain region of interest (e.g., hypothalamus, locus coeruleus).
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Imaging Setup: Place a slice in the recording chamber of the fluorescence microscope and continuously perfuse with oxygenated aCSF.
-
Image Acquisition:
-
Locate GCaMP-expressing neurons using fluorescence illumination.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 5-10 Hz).
-
Bath-apply Orexin B at the desired concentration(s) through the perfusion system.
-
Record the changes in GCaMP fluorescence for several minutes.
-
Perform a washout with aCSF to observe the reversal of the effect.
-
-
Data Analysis:
-
Perform motion correction on the image series.
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence over baseline (ΔF/F), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
-
Protocol 2: In Vivo Two-Photon Calcium Imaging of Orexin B Activity
This protocol outlines the procedure for in vivo calcium imaging in the cortex of a head-fixed mouse during local application of Orexin B.
Materials:
-
Mouse
-
AAV vector encoding a GECI (e.g., AAV-syn-GCaMP6f)
-
Surgical tools for stereotaxic injection and craniotomy
-
Dental cement and head-post
-
Two-photon microscope
-
Orexin B peptide
-
Micropipette and micromanipulator
Procedure:
-
Viral Vector Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject the AAV-GCaMP vector into the target brain region. Allow 2-3 weeks for optimal GECI expression.
-
Cranial Window Implantation:
-
Perform a craniotomy over the injection site.
-
Implant a glass coverslip to create a chronic imaging window.
-
Secure the coverslip and a head-post with dental cement.
-
-
Head-Fixation and Imaging:
-
After recovery, habituate the mouse to head-fixation under the microscope.
-
Acquire baseline two-photon images of GCaMP-expressing neurons.
-
-
Local Orexin B Application:
-
Carefully position a micropipette filled with Orexin B solution near the cortical surface.
-
Gently apply a small volume of the solution onto the brain surface.
-
Continuously image the calcium responses in the underlying neuronal population.
-
-
Data Analysis: Similar to the in vitro protocol, analyze the data by calculating ΔF/F for individual neurons.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for in vivo calcium imaging and the logical relationship between Orexin B, neuronal activity, and the resulting calcium signal.
References
- 1. Hypocretin (orexin) induces calcium transients in single spines postsynaptic to identified thalamocortical boutons in prefrontal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Orexin/Hypocretin Excites the Histaminergic Neurons of the Tuberomammillary Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 6. Imaging neural activity in worms, flies and mice with improved GCaMP calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Calcium Imaging of Mouse Geniculate Ganglion Neuron Responses to Taste Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. db.cngb.org [db.cngb.org]
- 12. Hypocretin (orexin) enhances neuron activity and cell synchrony in developing mouse GFP-expressing locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of putative orexin neurons during cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Orexin B Signaling-Deficient Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin system, comprising two neuropeptides, Orexin A (Hypocretin-1) and Orexin B (Hypocretin-2), and their G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of sleep-wake states, energy homeostasis, and reward-seeking behaviors.[1][2][3] Both orexin peptides are derived from a single precursor, prepro-orexin.[2] Orexin A binds to both OX1R and OX2R with high affinity, while Orexin B shows preferential binding to OX2R.[2][4]
Due to the shared precursor, creating a mouse model with a specific knockout of only the Orexin B peptide is genetically complex. Therefore, research on the specific roles of Orexin B is primarily conducted through models that disrupt its signaling pathway. The most common approaches are the generation of:
-
Prepro-orexin knockout (KO) mice: These mice lack both Orexin A and Orexin B, providing insights into the overall function of the orexin system.[5][6][7]
-
Orexin 2 Receptor (Hcrtr2/OX2R) knockout mice: These models specifically ablate the primary receptor for Orexin B, offering a more targeted approach to studying its physiological functions.[8][9][10]
These models have been instrumental in elucidating the role of orexin signaling in narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[6][11][12][13] This document provides detailed protocols for the creation and validation of Orexin B signaling-deficient mouse models, primarily focusing on the OX2R knockout.
Orexin B Signaling Pathway
Orexin B binds to the Orexin 2 Receptor (OX2R), a G protein-coupled receptor. OX2R can couple to Gq/11, Gi/o, and Gs proteins to initiate downstream signaling cascades.[4][14][15] The primary pathway involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][14] These events ultimately lead to neuronal depolarization and increased excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin (hypocretin) gene transfer diminishes narcoleptic sleep behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gender differences between hypocretin/orexin knockout and wild type mice: age, body weight, body composition, metabolic markers, leptin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of hypocretin receptor-2 signaling in dopaminergic neurons induces hyperarousal and enhanced cognition but impaired inhibitory control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 027707 - Hcrtr2 null Strain Details [jax.org]
- 10. Hcrtr2 hypocretin (orexin) receptor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function | Journal of Neuroscience [jneurosci.org]
- 12. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Application Notes and Protocols for Preparing Orexin B Solutions for Intracerebroventricular Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orexin B, also known as hypocretin-2, is a neuropeptide implicated in the regulation of sleep-wake cycles, appetite, and other physiological processes. Intracerebroventricular (ICV) injection in mice is a common method to study its central effects. This document provides a detailed protocol for the preparation of Orexin B solutions for ICV administration in mice, ensuring solution purity, and stability for reliable and reproducible results.
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Orexin B (mouse) | Purity ≥95% (HPLC-purified), lyophilized powder. Store at -20°C or -80°C as per manufacturer's instructions.[1] |
| Artificial Cerebrospinal Fluid (aCSF) | Sterile, pyrogen-free. See Table 2 for a recommended formulation. |
| Vehicle Control | Artificial Cerebrospinal Fluid (aCSF) from the same batch used to dissolve Orexin B. |
| Sterile Water | Nuclease-free, pyrogen-free water for reconstitution of Orexin B if required. |
| Micropipettes and sterile filter tips | Calibrated micropipettes and sterile, low-retention pipette tips. |
| Sterile microcentrifuge tubes | 1.5 mL or 2.0 mL sterile, low-retention microcentrifuge tubes. |
| Vortex mixer | For thorough mixing of the solution. |
| Optional: Sonicator | Water bath sonicator for aiding dissolution if necessary. |
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
A sterile and physiologically compatible vehicle is crucial for ICV injections. The following is a recommended recipe for aCSF. It is advisable to prepare fresh aCSF or use it within a few days of preparation when stored at 4°C.
| Component | Molarity (mM) | Amount for 1 L of Solution |
| NaCl | 126 | 7.36 g |
| KCl | 2.5 | 0.186 g |
| NaH₂PO₄ | 1.25 | 0.15 g |
| MgSO₄ | 1.3 | 0.156 g |
| CaCl₂ | 2.4 | 0.266 g |
| NaHCO₃ | 26 | 2.18 g |
| D-Glucose | 10 | 1.8 g |
Protocol for aCSF Preparation:
-
Using sterile, pyrogen-free water, dissolve all components except CaCl₂ and NaHCO₃ in approximately 800 mL of water.
-
Bubble the solution with 95% O₂ / 5% CO₂ (carbogen) for 15-20 minutes. This is critical for maintaining the pH and preventing precipitation.
-
While continuing to bubble with carbogen, add the CaCl₂ and NaHCO₃.
-
Adjust the final volume to 1 L with sterile water.
-
Verify the pH is between 7.3 and 7.4.
-
Sterile-filter the aCSF through a 0.22 µm filter into a sterile container.
-
Store at 4°C for up to one week. If any precipitation is observed, discard the solution.
Reconstitution and Dilution of Orexin B
Orexin B is soluble in water up to 1 mg/mL[1]. For ICV injections, it is recommended to prepare a stock solution which can be further diluted to the final working concentration.
Protocol for Orexin B Solution Preparation:
-
Equilibration: Before opening, allow the vial of lyophilized Orexin B and the sterile water or aCSF to reach room temperature.
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the lyophilized Orexin B in a small volume of sterile water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex to dissolve the peptide completely. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Dilution to Working Concentration:
-
Based on the desired final concentration for injection, dilute the stock solution with sterile aCSF. For example, to prepare a 100 µM working solution from a 1 mg/mL stock (approx. 340 µM), you would perform a 1:3.4 dilution.
-
It is recommended to prepare the final working solution fresh on the day of the experiment.
-
-
Storage:
-
The reconstituted stock solution in water can be aliquoted and stored at -20°C or -80°C for several weeks. Avoid repeated freeze-thaw cycles.
-
The stability of Orexin B in aCSF for extended periods is not well-documented. Therefore, it is best practice to prepare the final diluted solution in aCSF immediately before use.
-
Recommended Dosage for Intracerebroventricular Injection in Mice
The optimal dose of Orexin B for ICV injection can vary depending on the specific research question and mouse strain. Based on literature for Orexin A in mice and Orexin B in rats, a starting dose in the range of 30-140 pmol per mouse is recommended[2][3]. The injection volume for ICV in mice is typically between 1-5 µL .
Example Calculation for a 100 pmol dose in a 2 µL injection volume:
-
Desired Moles: 100 pmol = 100 x 10⁻¹² mol
-
Injection Volume: 2 µL = 2 x 10⁻⁶ L
-
Required Concentration: (100 x 10⁻¹² mol) / (2 x 10⁻⁶ L) = 50 x 10⁻⁶ M = 50 µM
Therefore, the prepared Orexin B solution should have a concentration of 50 µM to deliver a 100 pmol dose in a 2 µL injection volume.
| Parameter | Recommended Range |
| Dosage | 30 - 140 pmol/mouse[2][3] |
| Injection Volume | 1 - 5 µL |
| Example Concentration | 50 µM (for a 100 pmol dose in 2 µL) |
Visualizations
Experimental Workflow for Orexin B ICV Injection.
Simplified Orexin B Signaling Pathway.
Conclusion
This protocol provides a comprehensive guide for the preparation of Orexin B solutions for intracerebroventricular injection in mice. Adherence to these guidelines for the preparation of aCSF, reconstitution and dilution of Orexin B, and determination of appropriate dosages will contribute to the generation of reliable and reproducible data in studies investigating the central effects of this neuropeptide. Always refer to the manufacturer's specific instructions for the handling and storage of Orexin B.
References
- 1. rndsystems.com [rndsystems.com]
- 2. I.c.v. administration of orexin-A induces an antidepressive-like effect through hippocampal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexins increase cortical acetylcholine release and electroencephalographic activation through orexin-1 receptor in the rat basal forebrain during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapping Orexin B-Activated Neurons in Mice Using c-Fos Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing c-Fos expression as a robust marker for mapping neuronal activation in response to Orexin B administration in mice. This technique is invaluable for elucidating the neurocircuitry modulated by Orexin B, a neuropeptide implicated in a variety of physiological processes including sleep-wake cycles, feeding behavior, and reward systems.[1][2]
Introduction
Orexin B is a neuropeptide that, along with Orexin A, plays a critical role in regulating arousal, wakefulness, and appetite.[1] These peptides exert their effects through two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[1][3][4] Orexin B binds to both receptors, with a similar affinity for OX2R as Orexin A, but a lower affinity for OX1R.[1][3] Upon receptor binding, a signaling cascade is initiated that leads to neuronal depolarization and increased excitability.[5]
c-Fos, the protein product of the immediate early gene c-fos, is a widely used marker of neuronal activity.[6][7][8][9] Its expression is typically low in quiescent neurons but is rapidly and transiently induced following neuronal depolarization and calcium influx.[9][10] By detecting the c-Fos protein through immunohistochemistry, researchers can identify with cellular resolution the specific neurons and neuronal populations that were activated by a given stimulus, such as the administration of Orexin B.[6][9] This approach allows for the functional mapping of Orexin B-responsive circuits throughout the murine brain.[11]
Orexin B Signaling Pathway Leading to c-Fos Expression
Orexin B binding to its receptors, primarily OX2R and to a lesser extent OX1R, triggers a cascade of intracellular events culminating in the transcription of the c-fos gene.[1][4] The activation of these Gq-coupled receptors leads to the stimulation of phospholipase C (PLC).[4][12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[12] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).[13] These signaling events, along with other downstream pathways, converge on transcription factors such as CREB (cAMP response element-binding protein), which then bind to the promoter region of the c-fos gene and initiate its transcription.[2] The subsequent translation of c-fos mRNA results in the c-Fos protein, which can then be detected by immunohistochemistry.[8]
Experimental Design and Workflow
A typical experiment to map Orexin B-activated neurons involves several key stages: stereotaxic surgery for targeted Orexin B delivery, a post-injection survival period to allow for c-Fos expression, brain tissue processing, immunohistochemistry for c-Fos, and finally, imaging and quantitative analysis.
Detailed Experimental Protocols
Protocol 1: Stereotaxic Injection of Orexin B
This protocol describes the administration of Orexin B directly into a specific brain region of interest in mice.[14][15][16]
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Orexin B (mouse) peptide[2]
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Microinjection pump
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics (e.g., buprenorphine)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance). Place the mouse in the stereotaxic frame, ensuring the head is level.[17]
-
Surgical Site Preparation: Shave the fur on the head and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Determination: Identify bregma and lambda. Determine the stereotaxic coordinates for the target brain region using a mouse brain atlas.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.[16]
-
Orexin B Preparation: Dissolve Orexin B in sterile saline or aCSF to the desired concentration (e.g., 1 mM).
-
Injection: Lower the injection needle to the target depth. Infuse a small volume of the Orexin B solution (e.g., 100-200 nL) at a slow rate (e.g., 100 nL/min) using a microinjection pump.[18]
-
Post-Injection: Leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.[16] Slowly retract the needle.
-
Closure and Recovery: Suture the incision and administer a post-operative analgesic. Place the mouse on a heating pad until it recovers from anesthesia.[14]
Protocol 2: Immunohistochemistry for c-Fos
This protocol details the detection of c-Fos protein in fixed brain tissue.[6][8][19]
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% Sucrose in PBS
-
Vibratome or cryostat
-
PBS and PBST (PBS with 0.3% Triton X-100)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides and coverslips
Procedure:
-
Tissue Fixation: 90-120 minutes after Orexin B injection, deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[8][20]
-
Post-Fixation and Cryoprotection: Post-fix the brain in 4% PFA overnight at 4°C, then transfer to 30% sucrose in PBS for 2-3 days for cryoprotection.
-
Sectioning: Section the brain into 30-40 µm coronal sections using a vibratome or cryostat.[8]
-
Antigen Retrieval (Optional but Recommended): For improved signal, incubate sections in 0.3% citrate buffer.[19]
-
Blocking: Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.[6]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-c-Fos antibody (diluted in blocking solution) for 24-48 hours at 4°C.[6][8]
-
Secondary Antibody Incubation: Wash the sections in PBST and then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[6][8]
-
Signal Amplification: Wash the sections and incubate with the ABC reagent for 1 hour.[8]
-
Visualization: Wash the sections and develop the signal using a DAB substrate kit until the desired staining intensity is reached. This will result in a brown precipitate in the nuclei of c-Fos positive cells.[6][8]
-
Mounting: Mount the stained sections onto microscope slides, dehydrate, and coverslip.[6]
Data Presentation and Quantitative Analysis
The primary quantitative data from these experiments is the number of c-Fos positive neurons in specific brain regions. This data should be presented in a clear and structured format to allow for easy comparison between experimental groups (e.g., Orexin B vs. vehicle control).
Quantitative Analysis of c-Fos Positive Neurons
-
Image Acquisition: Capture images of the brain sections containing the regions of interest using a light microscope equipped with a digital camera.
-
Data Normalization: Express the data as the number of c-Fos positive cells per unit area (e.g., cells/mm²) to account for slight variations in the size of the analyzed region.
-
Statistical Analysis: Compare the number of c-Fos positive cells between the Orexin B-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Example Data Tables
Table 1: c-Fos Expression in Hypothalamic Nuclei Following Orexin B Injection into the Ventral Tegmental Area (VTA)
| Brain Region | Vehicle Control (cells/mm²) (Mean ± SEM) | Orexin B (1 nmol) (cells/mm²) (Mean ± SEM) | p-value |
| Lateral Hypothalamus (LH) | 15 ± 3 | 152 ± 12 | <0.001 |
| Paraventricular Nucleus (PVN) | 8 ± 2 | 78 ± 9 | <0.001 |
| Arcuate Nucleus (ARC) | 12 ± 4 | 25 ± 5 | >0.05 |
Table 2: Dose-Dependent c-Fos Activation in the Locus Coeruleus (LC) by Orexin B
| Orexin B Dose | Number of c-Fos Positive Cells in LC (Mean ± SEM) |
| Vehicle | 22 ± 5 |
| 0.1 nmol | 85 ± 11 |
| 0.3 nmol | 210 ± 18 |
| 1.0 nmol | 450 ± 35 |
Conclusion
The use of c-Fos immunohistochemistry following stereotaxic administration of Orexin B is a powerful technique for mapping the functional neuroanatomy of the orexin system. The detailed protocols and data presentation guidelines provided in these application notes offer a robust framework for researchers to investigate the central effects of Orexin B and its potential as a therapeutic target. By carefully following these methodologies, scientists can generate reliable and quantifiable data to advance our understanding of Orexin B's role in the brain.
References
- 1. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Whole Brain Mapping of Orexin Receptor mRNA Expression Visualized by Branched In Situ Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 7. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 8. uva.theopenscholar.com [uva.theopenscholar.com]
- 9. gubra.dk [gubra.dk]
- 10. Increased Accuracy to c-Fos-Positive Neuron Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracing functional circuits using c-Fos regulated expression of marker genes targeted to neuronal projections [imrpress.com]
- 12. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. IHC_cFOS+Parvalbumin [protocols.io]
- 20. Brain-wide mapping of c-Fos expression with fluorescence micro-optical sectioning tomography in a chronic sleep deprivation mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of C-Fos-Positive Neurons in Mouse Brain Sections Using TruAI™ Deep-Learning Technology | Evident Scientific [evidentscientific.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the stability of Orexin B peptide in solution
Welcome to the technical support center for Orexin B peptide. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of Orexin B in solution during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My Orexin B peptide solution appears cloudy or shows particulates. What should I do?
A1: Cloudiness or precipitation may indicate several issues, including poor solubility, aggregation, or bacterial contamination.
-
Solubility: Ensure you are using the recommended solvent. For Orexin B, sterile distilled water is often suitable for concentrations up to 1 mg/ml[1][2]. For higher concentrations, organic solvents like acetonitrile may be necessary. The peptide's amino acid composition can influence its solubility; sonication can aid dissolution[3].
-
Aggregation: Peptides can aggregate over time, especially at higher concentrations or with repeated freeze-thaw cycles. To minimize this, prepare fresh solutions for each experiment whenever possible and avoid vigorous vortexing.
-
Contamination: Use sterile solvents and handle the peptide under aseptic conditions to prevent bacterial growth, which can cause turbidity.
Q2: I'm concerned about the stability of my Orexin B stock solution. What are the optimal storage conditions?
A2: Proper storage is critical for maintaining the integrity of your Orexin B peptide.
-
Lyophilized Powder: For long-term storage, lyophilized Orexin B should be stored at -20°C or -80°C in a desiccated environment[4][5][6]. When stored correctly, the powder can be stable for several months to years[7]. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation[6].
-
In Solution: Peptide solutions are significantly less stable than the lyophilized powder. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation[5]. Store aliquots at -20°C or, for longer-term storage, at -80°C. One study found that Orexin B in cerebrospinal fluid (CSF) was stable for up to 3 months when frozen[8].
Q3: What are the primary pathways of Orexin B degradation in solution?
A3: Like other peptides, Orexin B is susceptible to several chemical and physical degradation pathways in aqueous solutions.
-
Oxidation: The methionine (Met) and histidine (His) residues in the Orexin B sequence are susceptible to oxidation[9]. Oxidative stress has been shown to alter the secondary structure of Orexin B[1]. To mitigate oxidation, use degassed, oxygen-free solvents and consider adding antioxidants if compatible with your experimental setup.
-
Deamidation: The asparagine (Asn) residue in Orexin B can undergo deamidation, particularly in neutral to alkaline pH conditions. This process can be accelerated by the presence of a neighboring histidine residue, as is the case in the Orexin B sequence (Asn-His)[1]. Maintaining a slightly acidic pH (3-5) can help diminish deamidation.
-
Proteolysis: If working with biological samples, endogenous proteases can rapidly degrade Orexin B. One study noted that Orexin B is rapidly degraded in blood[9]. The inclusion of protease inhibitors may be necessary.
-
Physical Instability: Aggregation and adsorption to container surfaces can also lead to a loss of active peptide.
Q4: How does pH affect the stability of Orexin B in solution?
-
Acidic pH (3-5): Generally, a slightly acidic environment can minimize deamidation and oxidation.
-
Neutral to Alkaline pH: These conditions can increase the rate of deamidation and may promote the formation of disulfide-bridged dimers if free cysteine residues were present (Orexin B does not contain cysteine).
It is recommended to perform pilot stability studies at different pH values to determine the optimal conditions for your specific application.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Orexin B Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation | Verify storage conditions. | Ensure lyophilized peptide is stored at -20°C or below and protected from moisture. For solutions, use single-use aliquots stored at -80°C. |
| Prepare fresh solutions. | Avoid using old stock solutions. Prepare fresh solutions from lyophilized powder for critical experiments. | |
| Check for oxidative damage. | Use degassed, high-purity solvents for reconstitution. Minimize exposure to air. | |
| Incorrect Concentration | Re-quantify peptide concentration. | The presence of counterions like TFA can affect the net peptide weight. Consider amino acid analysis for precise quantification if necessary. |
| Aggregation | Visually inspect the solution. | If signs of precipitation are visible, try gentle warming or sonication to redissolve. If unsuccessful, prepare a fresh, more dilute solution. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Peptide Stability | Standardize solution preparation. | Use a consistent protocol for reconstitution, including the same solvent, pH, and concentration for each batch. |
| Minimize freeze-thaw cycles. | Prepare and use single-use aliquots to ensure consistent peptide quality across experiments. | |
| Adsorption to Surfaces | Choose appropriate containers. | Use low-protein-binding polypropylene tubes to prevent loss of peptide due to adsorption to container walls. |
Quantitative Data Summary
Specific quantitative data on the half-life of Orexin B in various buffer solutions and temperatures is limited in the published literature. The following table summarizes the available stability information.
| Matrix | Storage Temperature | Observed Stability | Source |
| Cerebrospinal Fluid (CSF) | Frozen | Stable for up to 3 months | [8] |
| Lyophilized Powder | -20°C | Guaranteed for one year from shipment | |
| In Solution (general) | Frozen | Should not be stored for more than a few days | [5] |
| Blood | In vivo | Rapidly degraded | [9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Orexin B
-
Equilibration: Before opening, allow the vial of lyophilized Orexin B to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents water condensation on the peptide[6].
-
Solvent Selection: Based on the desired final concentration, select an appropriate sterile solvent. For concentrations up to 1 mg/ml, sterile, high-purity water is recommended[1][2]. For higher concentrations, consider using a solvent containing a small percentage of acetonitrile.
-
Reconstitution: Add the calculated volume of solvent to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution[3]. Avoid vigorous vortexing to prevent aggregation. The solution should be clear and free of particulates.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding polypropylene vials.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of Orexin B Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of Orexin B in solution over time.
-
Preparation of Stability Samples:
-
Reconstitute Orexin B to a known concentration (e.g., 1 mg/ml) in the buffer of interest (e.g., phosphate-buffered saline at various pH values).
-
Dispense aliquots of the solution into multiple vials for each condition to be tested (e.g., different temperatures: 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.
-
Immediately analyze the sample by RP-HPLC.
-
-
RP-HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µl.
-
-
Data Analysis:
-
Quantify the peak area of the intact Orexin B at each time point.
-
Calculate the percentage of remaining Orexin B relative to the time 0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
The appearance of new peaks may indicate degradation products, which can be further analyzed by mass spectrometry.
-
Visualizations
Caption: Workflow for assessing Orexin B stability.
Caption: Major degradation pathways for Orexin B.
Caption: Simplified Orexin B signaling pathway.
References
- 1. Circular Dichroism Study of Orexin B under Oxidative Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin B (human) | Non-selective Orexin | Tocris Bioscience [tocris.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. DSpace [helda.helsinki.fi]
- 8. Orexin A but not orexin B rapidly enters brain from blood by simple diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abbiotec.com [abbiotec.com]
troubleshooting Orexin B immunohistochemistry in mouse tissue
Welcome to the technical support center for Orexin B immunohistochemistry in mouse tissue. This guide provides detailed troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results.
General Experimental Workflow
A successful immunohistochemistry experiment follows a logical sequence of steps, each critical for the final outcome. The following diagram outlines the standard workflow for Orexin B IHC.
Caption: A diagram illustrating the major steps in a typical immunohistochemistry experiment for Orexin B.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during Orexin B immunohistochemistry.
Question 1: Why am I getting no signal or a very weak Orexin B signal?
A weak or absent signal is a frequent problem in IHC.[1][2] The cause can range from issues with the primary antibody to suboptimal tissue preparation. The table below outlines potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Staining | Primary Antibody: Inactivity, wrong concentration, not validated for IHC.[1][2] | • Verify the antibody is validated for IHC on mouse tissue.[1] • Optimize the primary antibody concentration by running a dilution series. • Ensure proper antibody storage and handling; avoid repeated freeze-thaw cycles.[3] • Run a positive control (e.g., mouse hypothalamus tissue) to confirm antibody activity.[4] |
| Antigen Retrieval: Inadequate epitope unmasking.[5][6] | • Optimize the antigen retrieval method (Heat-Induced vs. Protease-Induced).[5][7] • For Heat-Induced Epitope Retrieval (HIER), test different buffers (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0) and optimize heating time and temperature.[7][8] | |
| Tissue Fixation: Over-fixation can mask the antigen.[5] | • Reduce the duration of paraformaldehyde (PFA) perfusion or post-fixation.[9] • Ensure the fixative is fresh and properly prepared.[10] | |
| Detection System: Inactive reagents (secondary antibody, enzyme, or fluorophore). | • Use a new batch of detection reagents. • Confirm the secondary antibody is compatible with the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[1] |
Question 2: How can I reduce high background staining?
High background can obscure specific signals, making interpretation difficult.[11][12] This is often due to non-specific antibody binding or endogenous enzyme activity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Blocking: Insufficient or inappropriate blocking.[11] | • Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). • Increase the concentration of normal serum in the blocking buffer (e.g., 5-10%). Ensure the serum species is the same as the secondary antibody host.[11] |
| Primary/Secondary Antibody: Concentration too high, leading to non-specific binding.[11][13] | • Titrate the primary antibody to find the optimal dilution that maximizes signal-to-noise ratio. • Run a control with only the secondary antibody to check for non-specific binding.[4] | |
| Endogenous Enzymes: Endogenous peroxidase or phosphatase activity in the tissue.[11][14] | • For HRP-based detection, quench endogenous peroxidase activity with a 3% H₂O₂ solution before blocking.[11] • For AP-based detection, add levamisole to the substrate solution.[11] | |
| Washing: Insufficient washing between steps.[11] | • Increase the number and duration of washes after primary and secondary antibody incubations. • Add a mild detergent like Tween-20 (0.05%) to the wash buffer.[13] | |
| Tissue Handling: Sections drying out during the procedure.[11] | • Perform all incubation steps in a humidified chamber to prevent tissue from drying.[11] |
Orexin B IHC Troubleshooting Flowchart
Use this flowchart to diagnose and solve common IHC problems systematically.
Caption: A flowchart to guide troubleshooting for common Orexin B IHC issues like weak signal or high background.
Detailed Experimental Protocols
Protocol 1: Transcardial Perfusion and Tissue Preparation
Proper fixation is crucial for preserving neuropeptide antigenicity.[9][15]
-
Anesthesia: Deeply anesthetize the mouse using an approved method (e.g., intraperitoneal injection of ketamine/xylazine or Avertin).[9] Confirm deep anesthesia by lack of a pedal withdrawal reflex.
-
Perfusion Setup: Place the mouse in a supine position and open the thoracic cavity to expose the heart.
-
Cannulation: Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow drainage.[10][16]
-
PBS Wash: Perfuse with 15-20 mL of ice-cold phosphate-buffered saline (PBS) to clear the blood.[10] The liver should blanch in color.
-
Fixation: Switch to perfusion with 30-50 mL of fresh, ice-cold 4% paraformaldehyde (PFA) in PBS.[16] Continue until the body becomes stiff.
-
Brain Extraction: Carefully dissect the brain and post-fix it in 4% PFA for 4-24 hours at 4°C.[16]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours). This prevents ice crystal formation during freezing.[17]
-
Storage: The brain can now be frozen and sectioned on a cryostat or sliding microtome.
Protocol 2: Free-Floating Immunohistochemistry Staining
This protocol is suitable for 30-40 µm thick free-floating brain sections.
-
Washing: Wash sections three times for 10 minutes each in PBS to remove cryoprotectant.
-
Antigen Retrieval (Optional but Recommended): For many Orexin B antibodies, heat-induced epitope retrieval (HIER) can enhance the signal.[6]
-
Quenching & Permeabilization:
-
Blocking: Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS). Note: The serum species should match the host of the secondary antibody.[11]
-
Primary Antibody Incubation: Incubate sections with the anti-Orexin B primary antibody diluted in blocking solution. Incubation is typically performed overnight at 4°C.[20]
-
Washing: Wash sections three times for 10 minutes each in PBS with 0.05% Tween-20.
-
Secondary Antibody Incubation: Incubate sections with a species-appropriate biotinylated or fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
For fluorescence: Wash sections, mount on slides, and coverslip with a DAPI-containing mounting medium.[18]
-
For chromogenic (HRP): Wash sections, incubate with an Avidin-Biotin Complex (ABC) reagent, wash again, and then develop the signal with a DAB substrate kit.
-
-
Mounting and Imaging: Mount sections onto slides, dehydrate if necessary, and coverslip before imaging.
Orexin B Antibody Selection
The choice of primary antibody is paramount for successful IHC. The following table summarizes several commercially available antibodies used for Orexin B detection in mouse tissue.
| Antibody Name / Clone | Host | Clonality | Recommended Applications | Vendor / Cat. No. |
| Orexin B/Hypocretin-2 | Rabbit | Polyclonal | WB, IHC | Novus Biologicals / NBP2-42905[21] |
| Orexin B [EPR22803-18] | Rabbit | Monoclonal | IHC-P, IHC-Fr, ELISA | Abcam / ab256513[18] |
| Orexin B/Hypocretin-2 | Mouse | Monoclonal | IHC-Fr | R&D Systems / MAB734 |
| Orexin B (Rat, Mouse) | Rabbit | Polyclonal Serum | IHC | Phoenix Pharma / H-003-32[3] |
| Orexin (D6G9T) | Rabbit | Monoclonal | IHC-P, IF (Frozen) | Cell Signaling / #16743[22] |
Note: Always consult the manufacturer's datasheet for the most up-to-date validation and recommended dilution information.
Orexin B Signaling Pathway
Orexin B exerts its physiological effects primarily by binding to the Orexin Receptor 2 (OX2R), a G-protein-coupled receptor (GPCR).[23][24] This interaction initiates several downstream signaling cascades. Orexin A binds to both OX1R and OX2R, while Orexin B shows higher affinity for OX2R.[24][25]
Caption: Simplified signaling pathway of Orexin B via the OX2R, leading to changes in intracellular messengers.[23][26][27]
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. Orexin B / Hypocretin-2 (Rat, Mouse, Porcine) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Fixation Protocols | Comparative Pathology Research Core [medicine.yale.edu]
- 10. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 11. High background in immunohistochemistry | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. How to solve the high background staining? | Sino Biological [sinobiological.com]
- 15. [PDF] Whole Animal Perfusion Fixation for Rodents | Semantic Scholar [semanticscholar.org]
- 16. med.unc.edu [med.unc.edu]
- 17. Hypothalamic Orexin Projections to the Hippocampal CA1 Region Alleviate Cognitive and Synaptic Plasticity Impairments Induced by Blue Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Orexin B antibody [EPR22803-18] - BSA and Azide free (ab256513) | Abcam [abcam.com]
- 19. Hypothalamic orexinergic neurons modulate pain and itch in an opposite way: pain relief and itch exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.unibo.it [cris.unibo.it]
- 21. Orexin B/Hypocretin-2 Antibody (NBP2-42905): Novus Biologicals [novusbio.com]
- 22. Orexin (D6G9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-Orexin B Antibodies | Invitrogen [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orexin B ELISA Assays for Mouse Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Orexin B ELISA assays in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: What is the expected concentration of Orexin B in mouse plasma?
A1: The concentration of Orexin B in the plasma of healthy mice is generally low, typically in the low picograms per milliliter (pg/mL) to low nanograms per milliliter (ng/mL) range. However, exact concentrations can vary significantly depending on the specific mouse strain, age, time of day of sample collection (due to diurnal rhythms), and the animal's physiological state (e.g., sleep/wake cycle, stress levels).[1][2] It is crucial to consult the literature for expected ranges in your specific experimental model and to validate the assay's sensitivity for your samples. Some commercial ELISA kits report detection ranges from approximately 7.81 pg/mL to 500 pg/mL or 0.156 ng/mL to 10 ng/mL.[3][4][5]
Q2: What is the best method for collecting and processing mouse plasma for an Orexin B ELISA?
A2: Proper sample collection and handling are critical for accurate Orexin B measurement. Here is a recommended protocol:
-
Anticoagulant: Collect whole blood into tubes containing EDTA or heparin.[6][7]
-
Centrifugation: Immediately after collection, gently mix the blood and centrifuge at 1000-2000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][6][7]
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Storage: Assay the plasma immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles as this can degrade the peptide.[6][7]
Q3: What are "matrix effects" and how can they affect my Orexin B ELISA results in mouse plasma?
A3: Matrix effects occur when components in the sample (in this case, mouse plasma) interfere with the antibody-antigen binding in the ELISA, leading to inaccurate results.[8] Plasma is a complex matrix containing proteins, lipids, and salts that can cause non-specific binding or inhibition.[9][10] This can manifest as either falsely elevated or decreased Orexin B concentrations. To mitigate matrix effects, it is recommended to dilute your plasma samples in the assay's sample diluent and prepare your standard curve in a matrix that closely resembles your diluted samples.[8][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.[12] 2. Ineffective blocking.[12][13] 3. High concentration of detection antibody.[12] 4. Contaminated reagents or buffers.[13][14] 5. Substrate incubation in the light.[7][12] | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[12] 2. Optimize the blocking buffer concentration and incubation time.[15] 3. Titrate the detection antibody to determine the optimal concentration.[15] 4. Use fresh, high-purity water and reagents. Prepare buffers fresh.[13] 5. Incubate the TMB substrate in the dark.[7] |
| Low or No Signal | 1. Orexin B concentration is below the detection limit of the assay.[12] 2. Improper sample storage or handling (e.g., repeated freeze-thaw cycles).[6][7] 3. Reagents are expired or were not brought to room temperature before use.[7] 4. Incorrect assay procedure (e.g., omitted a step). | 1. Concentrate your sample or use a more sensitive ELISA kit. 2. Follow strict sample collection and storage protocols.[6][7] 3. Check reagent expiration dates and ensure all components are at room temperature before starting.[7] 4. Carefully review and follow the kit protocol. |
| High Variability (Poor Precision) | 1. Inconsistent pipetting technique.[12] 2. Inadequate mixing of reagents. 3. Incomplete washing, leaving residual liquid.[7] 4. Temperature variation across the plate during incubation. | 1. Calibrate pipettes and use proper pipetting techniques.[12] 2. Ensure thorough but gentle mixing of all reagents and samples. 3. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.[7] 4. Use a plate sealer during incubations and ensure the incubator maintains a uniform temperature.[12] |
Quantitative Data Summary
| Parameter | Typical Values | Source |
| Mouse Orexin B ELISA Kit Sensitivity | 0.094 ng/mL | [4] |
| Mouse Orexin ELISA Kit Sensitivity | <2.27 pg/mL | [3][16] |
| Mouse Orexin A ELISA Kit Sensitivity | <19.5 pg/mL | [17] |
| Mouse Orexin ELISA Kit Detection Range | 7.81-500 pg/mL | [3][5] |
| Mouse Orexin B ELISA Kit Detection Range | 0.156-10 ng/mL | [4] |
| Mouse Orexin A ELISA Kit Detection Range | 78-5000 pg/mL | [17] |
Note: These values are examples from various commercially available kits. Always refer to the specific kit's manual for accurate information.
Experimental Protocols & Workflows
Standard Sandwich ELISA Workflow
The following diagram illustrates a typical workflow for a sandwich ELISA, which is a common format for Orexin B quantification.[7][16]
Caption: General workflow for a sandwich ELISA protocol.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common ELISA issues.
Caption: A logical flow for troubleshooting common ELISA problems.
Orexin Signaling Pathway Overview
Orexin B is a neuropeptide that regulates various physiological processes by binding to its specific receptor, Orexin Receptor 2 (OX2R).[18] Orexin A binds to both OX1R and OX2R.[18] This interaction initiates downstream signaling cascades.
Caption: Simplified Orexin B signaling pathway via the OX2R.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological Role of Orexin/Hypocretin in the Human Body in Motivated Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innov-research.com [innov-research.com]
- 4. Mouse OXB (Orexin B) ELISA Kit [biomartcanada.com]
- 5. assaygenie.com [assaygenie.com]
- 6. enteksci.com [enteksci.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. arp1.com [arp1.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 12. assaygenie.com [assaygenie.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. biocompare.com [biocompare.com]
- 16. Mouse Orexin ELISA Kit (A7932) [antibodies.com]
- 17. cusabio.com [cusabio.com]
- 18. genscript.com [genscript.com]
Technical Support Center: Orexin B In Vivo Experiments in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Orexin B in vivo experiments in mice.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your experimental results.
| Problem | Potential Cause | Recommended Solution |
| High variability in Orexin B levels between animals in the same experimental group. | 1. Circadian Rhythm: Orexin levels naturally fluctuate throughout the day, with higher levels during the active (dark) phase for nocturnal animals like mice.[1][2][3] 2. Sleep/Wake State: Orexin neuron activity is highest during wakefulness and motor activity and decreases significantly during sleep.[2] 3. Anesthesia: The type and duration of anesthesia can affect neuropeptide levels. | 1. Time-of-Day Consistency: Standardize the time of day for all sample collections to a narrow window within either the light or dark phase across all experimental groups. 2. Monitor Sleep/Wake State: If possible, use EEG/EMG to correlate Orexin B levels with the animal's behavioral state. For simpler setups, ensure animals are in a consistent state (e.g., undisturbed sleep or active wakefulness) before sampling. 3. Standardize Anesthesia Protocol: Use a consistent anesthetic agent and ensure the duration of anesthesia before sample collection is uniform for all animals. |
| Low or undetectable Orexin B levels in samples. | 1. Sample Degradation: Neuropeptides like Orexin B are susceptible to rapid degradation by peptidases.[4][5] 2. Improper Sample Collection/Storage: Contamination with blood during CSF collection or improper storage can lead to loss of Orexin B. 3. Insufficient Assay Sensitivity: The ELISA or RIA kit being used may not be sensitive enough to detect the low concentrations of Orexin B in the specific biological fluid. | 1. Use Protease Inhibitors: Add a protease inhibitor cocktail to your collection tubes and homogenization buffers. Keep samples on ice at all times during processing. 2. Optimize Collection and Storage: For CSF collection, visually inspect for blood contamination and discard any pink or red samples.[6] Immediately freeze samples at -80°C after collection and centrifugation.[6][7] Avoid repeated freeze-thaw cycles.[8] 3. Select a High-Sensitivity Assay: Choose an ELISA kit with a detection range appropriate for the expected Orexin B concentrations in your samples (e.g., pg/mL range for CSF).[9] |
| Inconsistent results between different experimental cohorts. | 1. Animal Strain and Age: Different mouse strains can have variations in their orexin system. Age can also influence neuropeptide levels. 2. Acclimation Period: Insufficient acclimation to the housing and experimental conditions can cause stress, which may affect Orexin B levels. 3. Environmental Factors: Changes in light-dark cycles, temperature, or noise levels can impact the animals' physiology and Orexin B levels. | 1. Control for Genetic Background and Age: Use mice of the same strain and a consistent age range for all experiments. 2. Adequate Acclimation: Allow mice to acclimate to the facility for at least one week, and to any specific experimental apparatus (e.g., recording cables) for several days before starting the experiment. 3. Maintain a Stable Environment: Ensure a consistent 12:12 light-dark cycle, stable temperature, and minimal noise in the animal housing and experimental rooms. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to collect samples for Orexin B measurement in mice?
A1: The optimal time depends on your experimental question. Orexin B levels are highest during the dark phase when mice are most active.[1][2] For consistency, it is crucial to collect all samples at the same time of day, whether in the light or dark phase.
Q2: What are the most common sources of variability in Orexin B in vivo experiments?
A2: The most common sources of variability include the animal's sleep-wake state at the time of sampling, the circadian timing of sample collection, stress, and technical inconsistencies in sample collection, processing, and storage.[4]
Q3: How does sleep deprivation affect Orexin B levels?
A3: While sleep deprivation is a potent stimulus for wakefulness, studies have shown that it does not consistently produce significant changes in overall brain Orexin B levels in mice.[10] However, the activity of orexin neurons is closely linked to wakefulness, and prolonged wakefulness can influence the expression of orexin receptors.[11]
Q4: What is the best method for measuring Orexin B in mouse samples?
A4: Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used and reliable method for quantifying Orexin B in various biological samples, including cerebrospinal fluid (CSF), plasma, and tissue homogenates.[9][12] It is important to select a kit with high sensitivity and specificity for mouse Orexin B.
Q5: Can I measure Orexin B in blood plasma, or is CSF required?
A5: Orexin B can be measured in both plasma and CSF. However, CSF levels are considered to be a more direct reflection of central orexin system activity. Plasma levels may be influenced by peripheral factors and are generally lower and more variable.
Quantitative Data Summary
| Factor | Effect on Orexin System | Sample Type | Mouse Strain | Reference |
| Circadian Rhythm | Orexin levels are higher during the dark (active) phase and lower during the light (inactive) phase. A study reported a 24% increase in the number of immunolabeled orexin neurons in the dark phase compared to the light phase. | Hypothalamus, CSF | C57BL/6J | [2] |
| Sleep/Wake Cycle | Orexin neuron firing is highest during active wakefulness and lowest during NREM and REM sleep. | N/A (Electrophysiology) | Not Specified | [3] |
| Sleep Deprivation | 96 hours of REM sleep deprivation did not significantly alter whole brain levels of Orexin B. | Whole Brain Homogenate | Not Specified | [10] |
| Fasting | Food deprivation increases orexin levels. | CSF | Not Specified | [1] |
Experimental Protocols
Protocol 1: Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna
This protocol is adapted from established methods for CSF collection in mice.[13][14][15]
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)
-
Stereotaxic frame
-
Heating pad
-
Dissecting microscope
-
Sterile surgical tools
-
Glass capillary tubes
-
Microcentrifuge tubes with protease inhibitors
-
70% ethanol
Procedure:
-
Anesthetize the mouse using your approved institutional protocol.
-
Shave the neck area and disinfect with 70% ethanol.
-
Place the mouse in the stereotaxic frame with the head angled downwards to expose the cisterna magna.
-
Maintain the mouse's body temperature using a heating pad.
-
Make a midline incision in the skin over the neck to expose the underlying musculature.
-
Carefully separate the neck muscles along the midline to reveal the dura mater of the cisterna magna.
-
Under a dissecting microscope, gently puncture the dura mater with a sterile glass capillary tube, avoiding any blood vessels.
-
CSF will flow into the capillary tube via capillary action. Collect approximately 5-10 µL of CSF.
-
Transfer the CSF into a pre-chilled microcentrifuge tube containing a protease inhibitor cocktail.
-
Centrifuge the sample at 2,000 x g for 15 minutes at 4°C to pellet any cellular debris.[13]
-
Transfer the supernatant to a new tube and immediately store it at -80°C.
Protocol 2: Brain Tissue Homogenization for Orexin B Extraction
This protocol provides a general method for preparing brain tissue homogenates.[7][16][17]
Materials:
-
Dissected brain region (e.g., hypothalamus)
-
Ice-cold homogenization buffer (e.g., PBS with protease inhibitors)
-
Dounce homogenizer or bead mill
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue.
-
Place the tissue in a pre-chilled tube with ice-cold homogenization buffer (typically 100 mg of tissue per 1 mL of buffer).
-
Homogenize the tissue using a Dounce homogenizer or a bead mill until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 10,000-15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins including Orexin B.
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA).
-
Store the supernatant in aliquots at -80°C until use in an ELISA or other assay.
Protocol 3: Orexin B ELISA (General Procedure)
This is a general protocol and should be adapted based on the specific instructions of your ELISA kit.[8][18]
Materials:
-
Orexin B ELISA kit (including coated plate, standards, detection antibody, substrate, and stop solution)
-
Prepared samples (CSF, plasma, or brain homogenate supernatant)
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Incubate the plate as directed in the kit manual (e.g., 2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the HRP-avidin conjugate and incubate.
-
Wash the plate a final time.
-
Add the TMB substrate to each well and incubate in the dark for the recommended time to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the optical density of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the optical density versus the concentration of the standards. Use the standard curve to calculate the concentration of Orexin B in your samples.
Visualizations
Caption: A general experimental workflow for Orexin B in vivo studies in mice.
Caption: A decision tree for troubleshooting high variability in Orexin B measurements.
Caption: A simplified diagram of factors regulating Orexin B neuron activity.
References
- 1. Frontiers | Daily Fluctuation of Orexin Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” [frontiersin.org]
- 2. Daily Fluctuation of Orexin Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociating orexin-dependent and -independent functions of orexin neurons using novel Orexin-Flp knock-in mice | eLife [elifesciences.org]
- 4. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Neuropeptide Volume Transmission In Vivo by Simultaneous Near-Infrared Light Triggered Release and Optical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral spinal fluid and plasma collection in mice [bio-protocol.org]
- 7. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. innov-research.com [innov-research.com]
- 10. researchgate.net [researchgate.net]
- 11. Opposite effects of sleep rebound on orexin OX1 and OX2 receptor expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebrospinal Fluid (CSF) Collection in mouse models [protocols.io]
- 15. A Technique for Serial Collection of Cerebrospinal Fluid from the Cisterna Magna in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. niaid.nih.gov [niaid.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.novusbio.com [resources.novusbio.com]
selecting the correct control for Orexin B experiments in mice
<Technical Support Center: Orexin B Experiments in Mice
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate controls for Orexin B experiments in mice. It includes frequently asked questions, a troubleshooting guide, detailed protocols, and data summaries to ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the most fundamental negative control for an Orexin B experiment in mice?
A1: The most critical negative control is the vehicle control . This consists of the identical solution used to dissolve the Orexin B peptide, administered in the same volume and via the same route (e.g., intracerebroventricular injection).[1] A common vehicle for intracerebroventricular (ICV) injections is sterile isotonic saline or artificial cerebrospinal fluid (aCSF).[1] This control accounts for any physiological or behavioral effects caused by the injection procedure or the solvent itself.
Q2: Why is a simple vehicle control sometimes insufficient?
A2: While essential, a vehicle control does not account for potential effects of administering a peptide. Peptides can have non-specific effects on tissue or trigger immune responses. To address this, a more rigorous negative control is an inactive peptide control , such as a scrambled or reverse-sequence Orexin B peptide. This peptide should have a similar molecular weight and chemical properties but lack biological activity at the orexin receptors.
Q3: What constitutes a proper positive control for an Orexin B experiment?
A3: A positive control demonstrates that the experimental system is capable of responding to orexin receptor stimulation. This can be achieved in several ways:
-
Orexin B itself: The experimental group receiving Orexin B serves as its own positive control when measuring a well-established physiological or behavioral outcome. Orexin B administration in rodents is known to reliably increase wakefulness, locomotor activity, and food intake.[2][3][4]
-
Known Agonist: Using a different, well-characterized orexin receptor agonist can also serve as a positive control.
-
Behavioral Endpoint: Measuring a known, robust behavioral change, such as increased locomotor activity, confirms the peptide is active and was delivered successfully.
Q4: Are genetic controls necessary for Orexin B experiments?
A4: For highly specific claims about the role of the Orexin 2 receptor (OX2R), which Orexin B preferentially binds[5][6], genetic controls are the gold standard. Experiments can be replicated in:
-
OX2R knockout (KO) mice: These mice lack the Orexin 2 receptor. The absence of an effect from Orexin B administration in these animals, while present in wild-type controls, provides strong evidence that the observed effect is mediated specifically through OX2R.[7]
-
Orexin neuron-ablated mice: These mice lack the neurons that produce orexins, providing a model to study the effects of exogenous peptide administration in an orexin-deficient system.[8]
Q5: Should I include a pharmacological antagonist as a control?
A5: Yes, using a selective orexin receptor antagonist is a powerful control.[9][10] Pre-treating an animal with an OX2R antagonist (a SORA2) or a dual orexin receptor antagonist (a DORA) should block the effects of a subsequent Orexin B injection.[11][12] This demonstrates that the observed behavioral or physiological changes are a direct result of Orexin B binding to its receptor.
Control Selection Workflow
This diagram outlines a logical workflow for selecting the appropriate controls for your Orexin B experiment.
Caption: Decision tree for selecting controls in Orexin B experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect observed in Orexin B treated group. | 1. Peptide Degradation: Orexin B is a peptide and may have degraded due to improper storage or handling. | 1. Ensure peptide is stored at -20°C or lower.[2] Reconstitute fresh peptide solution for each experiment. Confirm peptide purity and activity via in vitro assays if possible. |
| 2. Incorrect Injection: The intracerebroventricular (ICV) injection may have missed the ventricle.[1][13] | 2. Confirm injection accuracy post-mortem by injecting a dye (e.g., Trypan Blue) and visualizing the ventricles. Refine stereotaxic coordinates and surgical technique.[14] | |
| 3. Insufficient Dose: The dose of Orexin B may be too low to elicit a response. | 3. Perform a dose-response study to determine the optimal effective dose for your specific mouse strain and behavioral endpoint. | |
| Effect observed in the vehicle control group. | 1. Procedural Stress: The stress from handling and the ICV injection procedure itself can alter behavior (e.g., increase locomotor activity). | 1. Ensure adequate habituation of the animals to the experimental setup and handling procedures. Allow for a sufficient recovery period after surgery. |
| 2. Vehicle Composition: The vehicle (e.g., presence of DMSO, incorrect pH or osmolarity) may have a biological effect. | 2. Use a vehicle that is as physiologically inert as possible, such as sterile artificial cerebrospinal fluid (aCSF). If a solubilizing agent like DMSO is necessary, keep the concentration minimal and consistent across all groups.[15] | |
| Effect observed in scrambled peptide control group. | 1. Non-specific Peptide Effects: The scrambled peptide may not be truly inactive and could be interacting with other receptors or systems. | 1. Test the scrambled peptide in an in vitro receptor binding assay to confirm its lack of affinity for orexin receptors. |
| 2. Immune Response: The administration of any peptide can potentially trigger a local inflammatory or immune response. | 2. Assess markers of neuroinflammation in the brain tissue of control and experimental animals. |
Orexin B Signaling Pathway
Orexin B binds to the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR). This binding primarily activates the Gq subtype of G-proteins, leading to downstream signaling cascades that increase intracellular calcium and neuronal excitability.[16][17][18]
Caption: Simplified Orexin B signaling pathway via the OX2R.
Experimental Protocols
Protocol 1: Preparation and Administration of Orexin B and Controls via ICV Injection
This protocol details the steps for preparing solutions and performing intracerebroventricular (ICV) injections in mice.
-
Reagent Preparation:
-
Orexin B Solution: Reconstitute lyophilized mouse Orexin B peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to a final concentration of 1 mM. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute to the desired final concentration (e.g., 30 µM) with aCSF.
-
Vehicle Control: Use the same sterile aCSF used to dilute the Orexin B.
-
Scrambled Peptide Control: Prepare a scrambled Orexin B peptide solution at the same molar concentration and in the same vehicle as the active Orexin B.
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Mount the mouse in a stereotaxic frame.[13]
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma landmark.
-
Drill a small burr hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., AP: -0.3 mm, ML: ±1.0 mm from bregma).
-
-
Intracerebroventricular (ICV) Injection:
-
Lower a Hamilton syringe needle to the target depth (e.g., DV: -2.5 mm from the skull surface).
-
Infuse a total volume of 1-3 µL of the prepared Orexin B, vehicle, or scrambled peptide solution over 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
Allow for a recovery period before behavioral testing.
-
Quantitative Data Summary
The following tables summarize expected outcomes from ICV administration of Orexin B versus control groups. Data are representative examples derived from typical findings in the literature.
Table 1: Effect of ICV Orexin B on Locomotor Activity
| Treatment Group (n=8 per group) | Dose (nmol) | Total Distance Traveled (meters) in 1 hour (Mean ± SEM) |
| Vehicle (aCSF) | N/A | 150 ± 15 |
| Scrambled Orexin B | 0.3 | 165 ± 20 |
| Orexin B | 0.3 | 350 ± 30 |
| Orexin B + OX2R Antagonist | 0.3 | 175 ± 18 |
| p < 0.01 compared to Vehicle control |
Table 2: Effect of ICV Orexin B on Food Intake
| Treatment Group (n=8 per group) | Dose (nmol) | Cumulative Food Intake (grams) at 2 hours (Mean ± SEM) |
| Vehicle (aCSF) | N/A | 0.4 ± 0.05 |
| Orexin B | 3.0 | 1.5 ± 0.2 |
| p < 0.01 compared to Vehicle control. Data adapted from studies showing significant augmentation of food intake.[5] |
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 10. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Intracerebroventricular (ICV) Injection Works in Mice - ScienceInsights [scienceinsights.org]
- 14. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 17. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orexin B Receptor Antagonist Delivery in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orexin B receptor antagonists in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Orexin B receptor antagonists?
Orexin B receptor antagonists are competitive inhibitors that block the binding of the neuropeptide Orexin B (also known as hypocretin-2) to its primary receptor, the Orexin 2 receptor (OX2R). Some antagonists are dual-receptor antagonists, also blocking the Orexin 1 receptor (OX1R). Orexin signaling is crucial for promoting and maintaining wakefulness. By blocking these receptors, the antagonists suppress the wake-promoting signals, leading to an increase in sleep.
Q2: What are the most common Orexin B receptor antagonists used in mouse research?
Several dual orexin receptor antagonists (DORAs) are frequently used in preclinical mouse studies, including Suvorexant, Lemborexant, and Almorexant. These compounds have been instrumental in elucidating the role of the orexin system in sleep-wake regulation.
Q3: What is the typical route of administration for these antagonists in mice?
The most common route of administration for Orexin B receptor antagonists in mice is oral gavage (p.o.). This method allows for precise dosage control and is clinically relevant as these drugs are administered orally in humans. To avoid the stress of gavage which may impact behavioral outcomes, some studies have utilized voluntary oral administration by mixing the compound in a palatable jelly.[1]
Q4: What are the expected behavioral outcomes after administering an Orexin B receptor antagonist to mice?
The primary expected outcome is a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, particularly when administered during the animal's active phase (dark cycle).[1][2][3] This is often accompanied by a decrease in wakefulness and locomotor activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect on Sleep-Wake Behavior
Possible Cause 1: Improper Drug Formulation or Vehicle Selection
-
Question: My Orexin B receptor antagonist is not showing any effect on sleep duration in my mice. What could be wrong with my drug preparation?
-
Answer: The solubility and stability of orexin antagonists can be challenging. An improper vehicle can lead to poor suspension, inaccurate dosing, and low bioavailability. It is crucial to use a well-established vehicle. A common vehicle for oral gavage of these compounds is 0.5% methylcellulose in sterile water. Ensure the antagonist is thoroughly suspended before each administration. A protocol for preparing Lemborexant and Almorexant suggests dissolving the compound in a small amount of DMSO and then suspending it in methylcellulose.
Possible Cause 2: Incorrect Dosing or Timing of Administration
-
Question: I am not observing a significant increase in sleep. Could my dose or timing be off?
-
Answer: The sleep-promoting effects of orexin antagonists are dose-dependent.[1][3] Review the literature for effective dose ranges for your specific antagonist in mice. For example, Lemborexant has been shown to be effective at 10 and 30 mg/kg in mice.[1][3] Administration should occur at the beginning of the dark (active) phase to observe the most robust sleep-promoting effects.
Possible Cause 3: Low Bioavailability
-
Question: How can I be sure the antagonist is reaching the brain in sufficient concentrations?
-
Answer: Orexin antagonists can have variable oral bioavailability. For instance, the bioavailability of vornorexant in rats is reported to be 7.6%, while in dogs it is 58.0%.[4] The presence of food can also impact absorption, although for some antagonists like vornorexant, food intake delayed absorption but did not significantly change the maximum concentration (Cmax).[4] Consider conducting a pilot pharmacokinetic study to determine the plasma and brain concentrations of your antagonist after administration.
Issue 2: Observation of Off-Target or Adverse Effects
Possible Cause 1: Cataplexy-like Behavior
-
Question: My mice are exhibiting sudden episodes of muscle weakness and collapsing after treatment. What is happening?
-
Answer: This is likely cataplexy, a known potential side effect of potent orexin receptor blockade, especially at higher doses.[1][2][3] The presence of highly rewarding stimuli, such as chocolate, can exacerbate the incidence of cataplexy in mice treated with dual orexin receptor antagonists.[1][2][3] If cataplexy is not the intended endpoint, consider reducing the dose of the antagonist.
Possible Cause 2: Altered Anxiety or Mood-related Behaviors
-
Question: I've noticed changes in my mice's behavior on the elevated plus-maze after antagonist administration. Is this expected?
-
Answer: The orexin system is implicated in regulating emotion and mood.[5][6] Blockade of OX1R, in particular, has been studied in the context of anxiety and depression-like behaviors, with some conflicting results.[5][7] It is important to be aware that your antagonist, especially if it has activity at OX1R, may influence behavioral paradigms beyond sleep.
Data Presentation
Table 1: Pharmacokinetic Parameters of Select Orexin Receptor Antagonists in Rodents
| Antagonist | Species | Dose (mg/kg, p.o.) | Tmax (h) | Bioavailability (%) | Reference |
| Vornorexant | Rat | - | 0.67 | 7.6 | [4] |
| Vornorexant | Dog | - | 1.3 | 58.0 | [4] |
| Almorexant | Rat | 100 | - | - | [8] |
| SB-334867 | Mouse | 3, 10, 30 | - | - | [8] |
| LSN2424100 | Mouse | 15, 30, 60 | - | - | [8] |
Table 2: Effects of Dual Orexin Receptor Antagonists (DORAs) on Sleep in Wild-Type Mice
| Antagonist | Dose (mg/kg, p.o.) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Reference |
| Lemborexant | 10 | Increased | Increased | Decreased | [1][3] |
| Lemborexant | 30 | Increased | Increased | Decreased | [1][3] |
| Almorexant | 30 | Increased | Increased | Decreased | [1] |
| Almorexant | 100 | Increased | Increased | Decreased | [1] |
| Suvorexant | 30 | Increased | Increased | Decreased | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Orexin B Receptor Antagonist
-
Animal Preparation: Acclimatize mice to handling and the gavage procedure for several days prior to the experiment to minimize stress. Weigh each mouse immediately before dosing to ensure accurate volume calculation.
-
Drug Preparation: Prepare the antagonist suspension in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the suspension is homogenous by vortexing or stirring immediately before drawing it into the syringe.
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) to avoid stomach perforation.
-
Insert the gavage needle gently into the esophagus. If resistance is met, do not force it.
-
Slowly administer the calculated volume of the drug suspension. The maximum recommended volume is typically 10 mL/kg.[10]
-
Slowly withdraw the needle.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.[11]
-
Protocol 2: Assessment of Cataplexy
-
Experimental Setup: House mice individually in cages that allow for clear video recording.
-
Drug Administration: Administer the Orexin B receptor antagonist at the desired dose.
-
Introduction of Rewarding Stimulus: To increase the likelihood of observing cataplexy, introduce a highly palatable and rewarding stimulus, such as a small piece of chocolate, into the cage.[1][2][3]
-
Video Recording and Analysis: Record the behavior of the mice for a defined period following drug and stimulus administration. Manually score the videos for episodes of cataplexy, which are characterized by a sudden loss of muscle tone and immobility, often with the mouse collapsing onto its side or ventrum, while the head remains raised, indicating continued consciousness.
Visualizations
Caption: Orexin Signaling Pathway and Antagonist Action.
Caption: Troubleshooting Workflow for Lack of Efficacy.
Caption: General Experimental Workflow.
References
- 1. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice [research.bidmc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Orexin Receptor Antagonists as Adjunct Drugs for the Treatment of Depression: A Mini Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereotactic Injection of Orexin B in the Mouse Brain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing stereotactic injection of Orexin B in the mouse brain.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental workflow, from surgical preparation to post-operative analysis.
Surgical & Injection Problems
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate during or shortly after surgery. | Anesthetic overdose, hypothermia, excessive bleeding, respiratory distress, or damage to critical brain structures. | - Carefully calculate and administer anesthetic dosage based on the mouse's weight. Monitor respiration and reflexes throughout the procedure. - Use a heating pad to maintain the mouse's body temperature during and after surgery.[1] - Use sharp drill bits to minimize skull fracture and bleeding. Apply gentle pressure and have hemostatic agents available. - Ensure the nose cone is properly fitted and does not obstruct breathing.[2] |
| Inconsistent or off-target injections. | Incorrect stereotaxic coordinates, improper leveling of the skull (Bregma and Lambda not aligned), bent injection needle, or movement of the animal during injection. | - Verify coordinates from a reliable mouse brain atlas and cross-reference with published studies (see data tables below). - Ensure the skull is level in the mediolateral and anteroposterior planes before drilling.[3] - Inspect the needle for any bends before each injection. - Confirm the mouse is securely fixed in the stereotaxic frame. |
| Clogged injection needle. | Particulate matter in the Orexin B solution, precipitation of the peptide, or tissue blockage. | - Filter the Orexin B solution through a 0.22 µm syringe filter before loading the injection syringe. - Ensure Orexin B is fully dissolved in the appropriate vehicle. - Inject slowly to minimize tissue damage and backflow. If a blockage is suspected, retract the needle slightly and attempt to clear it by injecting a small volume. If unsuccessful, replace the needle. |
| Backflow of the injectate up the cannula track. | Injection rate is too high, or the volume is too large for the target structure. The needle was withdrawn too quickly. | - Reduce the injection flow rate (e.g., 20-100 nL/min).[4][5] - Consider reducing the total injection volume. - Leave the injection needle in place for an additional 5-10 minutes after the injection is complete to allow for diffusion into the tissue before slowly retracting it.[5] |
Behavioral & Post-Operative Problems
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable behavioral effect after Orexin B injection. | Off-target injection, incorrect dosage, degradation of Orexin B, or insufficient recovery time post-surgery. | - Histologically verify the injection site post-mortem. - Consult literature for effective dose ranges (see data tables below). Consider performing a dose-response curve. - Prepare fresh Orexin B solutions for each experiment. Store stock solutions as recommended by the manufacturer. Orexin B can be unstable in solution over time.[6] - Allow for adequate recovery (typically 1-2 weeks) after surgery before behavioral testing.[1] |
| High variability in behavioral results between animals. | Inconsistent injection placement, variations in injection volume, differing levels of post-operative stress or recovery. | - Refine surgical technique to ensure consistent and accurate injections. - Use a reliable microinfusion pump for precise volume delivery. - Standardize post-operative care and handling procedures to minimize stress. |
| Signs of infection at the surgical site. | Contamination during the surgical procedure. | - Maintain a sterile surgical field, including autoclaved instruments and aseptic technique.[3] - Administer post-operative analgesics and antibiotics as per approved institutional protocols. |
Frequently Asked Questions (FAQs)
Orexin B Solution & Handling
-
How should I prepare and store Orexin B for injection? Orexin B is a peptide and should be handled with care to prevent degradation. It is typically dissolved in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline. For storage, it is recommended to aliquot the reconstituted peptide and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
What is a typical concentration of Orexin B to use for microinjection? The concentration can vary depending on the target brain region and the specific research question. Published studies have used concentrations ranging from the low nanomolar to the low micromolar range. For example, studies have used 3 nM and 30 nM for intracerebroventricular injections in rats to observe effects on food consumption.[7] Another study used doses of 3 nmol/µl and 30 nmol/µl for infusion into the nucleus accumbens.[8]
Experimental Design & Protocol
-
What are the stereotaxic coordinates for targeting the Lateral Hypothalamus (LH) and Ventral Tegmental Area (VTA) in mice? Coordinates can vary slightly depending on the mouse strain, age, and the specific brain atlas used. It is crucial to perform pilot studies to validate coordinates in your specific experimental setup. See the data tables below for examples from the literature.
-
What is a recommended injection volume and flow rate? Typical injection volumes for discrete brain nuclei in mice range from 100 to 500 nL. The flow rate should be slow to prevent tissue damage and backflow, generally between 20 and 100 nL/minute.[4][5]
-
How long after surgery should I wait before starting behavioral experiments? A recovery period of at least one to two weeks is generally recommended to allow the animal to recover from the surgical trauma and for any inflammation to subside.[1]
Data Presentation: Stereotaxic Injection Parameters for Orexin and Related Tracers
Table 1: Stereotaxic Coordinates for Mouse Brain
| Target Region | Antero-Posterior (AP) from Bregma (mm) | Medio-Lateral (ML) from Midline (mm) | Dorso-Ventral (DV) from Skull/Dura (mm) | Reference |
| Lateral Hypothalamus (LH) | -1.34 | ±1.13 | -5.2 (from dura) | [4] |
| Lateral Hypothalamus (LH) | -1.24 | ±1.0 | -5.15 (from dura) | [9] |
| Ventral Tegmental Area (VTA) | -3.1 | ±0.5 | -4.5 (from dura) | Example Coordinate |
Table 2: Injection Parameters
| Substance | Concentration/Dose | Injection Volume | Flow Rate | Animal Model | Reference |
| AAV-hM3Dq-mCherry | Not specified | 300 nL | 20 nL/min | Mouse | [4] |
| Orexin B | 3 nM and 30 nM | 5 µL (ICV) | Bolus | Rat | [7] |
| Orexin B | 3 nmol/µl and 30 nmol/µl | Not specified | 0.6 µl/min | Rat | [8] |
| Orexin B | 0.1, 0.5, and 1 nmol | 1 µL (ICV) | Not specified | Rat | [10][11] |
| AAV-hSyn-DIO-hM4Di-mCherry | Not specified | 300 nL | Not specified | Mouse | [9] |
Experimental Protocols
Protocol 1: Preparation of Orexin B Solution
-
Reconstitution: Reconstitute lyophilized Orexin B powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline to create a stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile aCSF or saline.
-
Filtration: Before loading into the injection syringe, filter the final working solution through a 0.22 µm syringe filter to remove any potential precipitates or contaminants.
Protocol 2: Stereotaxic Injection Procedure
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane or a ketamine/xylazine cocktail).[2][12] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotaxic Fixation: Place the anesthetized mouse into a stereotaxic frame. Secure the head with ear bars and a bite bar.
-
Surgical Preparation: Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Use cotton swabs to clean and dry the skull surface, ensuring Bregma and Lambda are clearly visible.
-
Leveling the Skull: Level the skull by adjusting the dorsoventral position of the head until Bregma and Lambda are at the same vertical coordinate.
-
Locating Injection Site: Move the injection needle to the coordinates of Bregma. Zero the anteroposterior and mediolateral coordinates. Move the drill to the calculated coordinates for the target brain region.
-
Craniotomy: Drill a small hole (craniotomy) through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
Durotomy: Carefully pierce the dura mater with a fine-gauge needle.
-
Injection: Lower the injection needle to the final dorsoventral coordinate. Infuse the Orexin B solution at a slow, controlled rate (e.g., 20-100 nL/min) using a microinfusion pump.
-
Diffusion Time: After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to minimize backflow.
-
Needle Withdrawal and Closure: Slowly withdraw the injection needle. Suture or apply tissue adhesive to close the scalp incision.
-
Post-Operative Care: Administer analgesics as per your institutional protocol. Monitor the mouse on a heating pad until it is fully ambulatory. Provide easy access to food and water.[1]
Visualizations
Caption: Orexin B Signaling Pathway.
Caption: Experimental Workflow for Stereotactic Injection.
References
- 1. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ventral Tegmental Area Neurotensin Signaling Links the Lateral Hypothalamus to Locomotor Activity and Striatal Dopamine Efflux in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the Orexin System in Rats Exhibiting Learned Helplessness Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin A but not orexin B rapidly enters brain from blood by simple diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biosciencejournals.com [biosciencejournals.com]
- 9. Lateral hypothalamus hypocretin/orexin glucose-inhibited neurons promote food seeking after calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orexin B and Hypocretin-2: A Comparative Guide to a Dual-Named Neuropeptide
For researchers, scientists, and drug development professionals, understanding the nuances of neuropeptide nomenclature and function is paramount. This guide provides a comprehensive comparison of Orexin B and hypocretin-2, clarifying their synonymous nature and detailing their distinct interactions with their cognate receptors.
The neuropeptide commonly known by two different names, Orexin B and hypocretin-2, plays a crucial role in regulating sleep, wakefulness, and appetite. This dual nomenclature arose from its near-simultaneous discovery by two independent research groups in 1998. One group named it "orexin" from the Greek word "orexis," meaning appetite, due to its observed effects on food intake.[1] The other group named it "hypocretin" because it is produced in the hypothalamus and bears a slight resemblance to the gut hormone secretin.[1]
While both terms are still used in scientific literature, the officially accepted convention designates "hypocretin" (HCRT) for the gene and its transcripts, and "orexin" for the resulting peptides.[1] Orexin B, a 28-amino acid linear peptide, and Orexin A, a 33-amino acid peptide with two intrachain disulfide bonds, are both derived from a common precursor protein called prepro-orexin (or preprohypocretin).[1]
These peptides exert their physiological effects by binding to two G protein-coupled receptors: the Orexin 1 receptor (OX1R) and the Orexin 2 receptor (OX2R). A key distinction in their function lies in their differential affinity for these receptors.
Quantitative Comparison of Receptor Activation
Experimental data from functional assays, such as those measuring intracellular calcium mobilization, reveal the distinct potencies of Orexin A and Orexin B at the two receptor subtypes. The half-maximal effective concentration (EC50) values, which indicate the concentration of a ligand that induces a response halfway between the baseline and maximum, provide a quantitative measure of their activity.
| Peptide | Receptor | EC50 (nM) |
| Orexin A | OX1R | 9.3 |
| Orexin B | OX1R | 501 |
| Orexin A | OX2R | 6.6 |
| Orexin B | OX2R | 3.7 |
Data from Ammoun et al., J Pharmacol Exp Ther, 2003.
As the data illustrates, Orexin A is a potent agonist at both OX1R and OX2R. In contrast, Orexin B (hypocretin-2) demonstrates a clear selectivity for OX2R, being significantly more potent at this receptor compared to OX1R.[2]
Signaling Pathway and Receptor Selectivity
The differential binding and activation of the orexin receptors by Orexin A and Orexin B initiate distinct downstream signaling cascades. Both OX1R and OX2R are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3] The preferential activation of OX2R by Orexin B has significant implications for its physiological roles, particularly in the regulation of sleep and wakefulness.
Caption: Orexin A binds with high affinity to both OX1R and OX2R, while Orexin B preferentially binds to OX2R.
Experimental Protocols
The quantitative data presented in this guide is typically generated through robust in vitro assays. Below are summaries of the standard methodologies employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing either human OX1R or OX2R (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled orexin peptide (e.g., [¹²⁵I]Orexin A) and a range of concentrations of the unlabeled competitor ligand (Orexin B).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation, providing a measure of the affinity of Orexin B for the receptor.
Intracellular Calcium Mobilization Assay (Functional Assay)
This assay measures the functional activity of a ligand by quantifying the increase in intracellular calcium concentration upon receptor activation.
Caption: Workflow for a functional assay measuring intracellular calcium mobilization.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing either OX1R or OX2R are cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which increases its fluorescence upon binding to calcium.
-
Ligand Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of Orexin B to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response at each ligand concentration is measured. This data is then used to generate a dose-response curve, from which the EC50 value is calculated, indicating the potency of Orexin B in activating the receptor.[4][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The hypocretins/orexins: integrators of multiple physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of orexin A-evoked changes of intracellular calcium in primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orexin B in Mice: A Comparative Analysis of Receptor Affinity for OX1R and OX2R
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orexin B's binding affinity for orexin 1 (OX1R) and orexin 2 (OX2R) receptors in mice. The content is supported by experimental data and detailed methodologies.
Orexin B, a neuropeptide produced in the lateral hypothalamus, plays a crucial role in regulating various physiological processes, including wakefulness, feeding behavior, and reward systems. Its effects are mediated through two G protein-coupled receptors, OX1R and OX2R. Understanding the differential affinity of orexin B for these two receptors is fundamental for targeted therapeutic development. In mice, as in other mammals, orexin B exhibits a marked preference for the orexin 2 receptor.
Quantitative Analysis of Binding Affinity
Experimental data consistently demonstrates that orexin B has a significantly lower affinity for the OX1 receptor compared to the OX2 receptor in rodents. This is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values obtained from competitive radioligand binding assays. Orexin B is approximately 11.6 times more potent at the OX2 receptor than at the OX1 receptor.[1]
| Ligand | Receptor | Ki (nM) | IC50 (nM) | Species |
| Orexin B | OX1R | 420[1] | 420[2] | Mouse/Rat[1] |
| Orexin B | OX2R | 36[1] | 36[2] | Mouse/Rat[1] |
Experimental Methodologies
The binding affinities of orexin B to OX1R and OX2R are primarily determined through two key experimental approaches: competitive radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Competitive Radioligand Binding Assay
This technique is considered the gold standard for quantifying the affinity of a ligand for a receptor.[3][4][5] It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of an unlabeled ligand (in this case, orexin B) to displace the radioligand.
Protocol Outline:
-
Membrane Preparation:
-
Tissues from mice or cultured cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing either mouse OX1R or OX2R are homogenized in a cold lysis buffer.[6]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[6]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]
-
-
Binding Reaction:
-
The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-orexin A or other specific radiolabeled antagonists) and varying concentrations of unlabeled orexin B.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[6]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
-
Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 value (the concentration of orexin B that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]
-
References
- 1. glpbio.com [glpbio.com]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
cross-species comparison of Orexin B amino acid sequence
A comprehensive cross-species analysis of the Orexin B amino acid sequence reveals a high degree of conservation among mammals, underscoring its crucial role in regulating physiological processes such as the sleep-wake cycle, feeding behavior, and reward systems.[1][2][3][4] This guide provides a detailed comparison of Orexin B sequences, its binding affinities to orexin receptors, the experimental protocols used for these determinations, and a visualization of its signaling pathway.
Orexin B Amino Acid Sequence Comparison
Orexin B is a 28-amino acid linear peptide that is C-terminally amidated.[5][6] Its amino acid sequence is highly conserved across various mammalian species, with minor variations observed. The following table summarizes the amino acid sequence of Orexin B in humans, rats, mice, pigs, and dogs.
| Species | Amino Acid Sequence |
| Human | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂ |
| Rat | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂ |
| Mouse | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂ |
| Pig | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂ |
| Dog | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂ |
Note: The amino acid sequences for Orexin B are identical in human, rat, mouse, pig, and dog, with minor differences reported in some studies for pig and dog (one amino acid difference) and rat and mouse (two amino acid differences) compared to human Orexin B.[7][8] However, other sources indicate complete conservation among these mammals.[4][6]
Orexin Receptor Binding Affinities
Orexin B exerts its effects by binding to two G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][2][5] Orexin B generally shows a higher affinity for OX2R compared to OX1R.[2][5] The binding affinities, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), are summarized below.
| Ligand | Receptor | Species | Binding Affinity (Ki/IC50) |
| Orexin B | OX1R | Human | 420 nM (Ki)[5] |
| Orexin B | OX2R | Human | 36 nM (Ki)[5] |
| Orexin A | OX1R | Human | 20 nM (IC50)[5] |
| Orexin A | OX2R | Human | 38 nM (IC50)[5] |
Note: Orexin A is included for comparison to highlight the differing selectivity profiles of the two orexin peptides.
Experimental Protocols
The determination of amino acid sequences and receptor binding affinities involves precise experimental methodologies.
Amino Acid Sequencing
The primary structure of Orexin B was historically determined using a combination of techniques:
-
Edman Degradation: This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.
-
Mass Spectrometry: Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the peptide and its fragments, allowing for sequence deduction.
-
Molecular Cloning: The cDNA encoding the precursor protein, prepro-orexin, was cloned and sequenced, from which the amino acid sequence of Orexin B was inferred.[6]
Receptor Binding Assays
The affinity of Orexin B for its receptors is typically measured using the following assays:
-
Radioligand Binding Assay: This technique uses a radiolabeled ligand (e.g., ³H-SB674042 for OX1R or ³H-EMPA for OX2R) that binds to the receptor.[9] The ability of unlabeled Orexin B to displace the radioligand is measured, and from this competition curve, the Ki or IC50 value is calculated using the Cheng-Prusoff equation.[9] The assay is typically performed using membranes from cells (e.g., CHO cells) stably expressing the human orexin receptors.[9]
-
Calcium Mobilization Assay: Orexin receptors, particularly OX1R, are coupled to the Gq protein, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca²⁺]i).[1][10] This assay measures the change in [Ca²⁺]i in response to Orexin B application in cells expressing the receptors. The concentration of Orexin B that produces a half-maximal response (EC50) is a measure of its functional potency.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a quantitative immunoassay used to measure the concentration of Orexin B in a sample.[11] A competitive ELISA format is often used where Orexin B in the sample competes with a labeled Orexin B for binding to a limited amount of antibody.[11]
Orexin B Signaling Pathway
Orexin B binding to its receptors, primarily OX2R, initiates a cascade of intracellular signaling events. This pathway is crucial for the regulation of neuronal excitability and various physiological functions.
Caption: Orexin B signaling pathway via the OX2R.
The activation of OX2R by Orexin B leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium levels.[10] DAG activates protein kinase C (PKC), which can lead to the phosphorylation and activation of downstream targets like ERK1/2.[2] Ultimately, these signaling events result in increased neuronal excitability.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Orexin Neuropeptide System: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pa2online.org [pa2online.org]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. Human OXB(Orexin B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Researcher's Guide to Orexin B Antibodies for Use in Mouse Tissue
For researchers, scientists, and drug development professionals, the accurate detection of Orexin B in mouse tissue is crucial for advancing our understanding of its role in sleep, wakefulness, and metabolism. This guide provides a comparative overview of commercially available Orexin B antibodies, their validation in mouse tissue, and detailed experimental protocols to aid in antibody selection and experimental design.
The orexin system, comprising Orexin A and Orexin B (also known as hypocretin-1 and -2), is a key regulator of various physiological processes. Orexin B, a neuropeptide produced in the lateral hypothalamus, exerts its effects through the Orexin 2 receptor (OX2R)[1][2]. Dysregulation of the orexin system is implicated in neurological disorders such as narcolepsy[2]. Therefore, reliable immunological tools for detecting Orexin B are essential for research in this field.
This guide compares several commercially available Orexin B antibodies that have been validated for use in mouse tissue, focusing on applications such as Western Blotting (WB) and Immunohistochemistry (IHC).
Comparison of Orexin B Antibodies
The following table summarizes the key characteristics and available validation data for a selection of Orexin B antibodies suitable for use in mouse tissue. Researchers should note that optimal dilutions are often application-specific and may require further optimization in their own experimental setup.
| Antibody Name | Supplier | Catalog No. | Host | Clonality | Validated Applications (Mouse) | Recommended Dilution (Mouse) | Notes |
| Orexin B/Hypocretin-2 Antibody | Novus Biologicals | NBP2-42905 | Rabbit | Polyclonal | WB, IHC | WB: 1:500-1:3000, IHC: Assay dependent[3] | Immunogen is a synthetic peptide from human Orexin B. |
| Human Orexin B/Hypocretin-2 Antibody | R&D Systems | MAB734 | Mouse | Monoclonal | IHC-Fr | 8 µg/mL | IHC image available for mouse hypothalamus[4]. |
| Anti-Orexin B antibody [EPR22803-18] | Abcam | ab255293 | Rabbit | Monoclonal | IHC-P, IHC-Fr | IHC-Fr: 1/500 | IHC-Fr image available for mouse hypothalamus. |
| Orexin B Antibody | Thermo Fisher | PA1-9584 | Chicken | Polyclonal | ELISA, (Mouse reactivity confirmed) | Not specified for WB/IHC | Immunogen is a synthetic peptide of human Orexin B[5]. |
| Anti-Orexin B Antibody | Merck Millipore | AB3100 | Not Specified | Not Specified | WB, ELISA | WB: 1-10 µg/mL | Immunogen is a peptide near the N-terminus of mouse Orexin-B[6]. |
Experimental Protocols
Detailed and standardized protocols are critical for the successful and reproducible detection of Orexin B. Below are recommended protocols for Western Blotting and Immunohistochemistry in mouse brain tissue, compiled from manufacturer datasheets and relevant literature.
Western Blotting Protocol for Mouse Hypothalamus
This protocol is designed for the detection of Orexin B in mouse hypothalamic tissue lysates.
-
Tissue Lysis: Dissect the mouse hypothalamus and homogenize in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-20% Tris-glycine gel and run until adequate separation is achieved. The theoretical molecular weight of Orexin B is approximately 3.5 kDa, though it is derived from a ~13 kDa precursor (prepro-orexin)[3][7].
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Orexin B antibody (refer to the table for recommended dilutions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (IHC) Protocol for Mouse Brain Sections
This protocol is suitable for detecting Orexin B in perfusion-fixed mouse brain tissue.
-
Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.
-
Sectioning: Cut 30-40 µm thick coronal sections of the hypothalamus using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): For paraffin-embedded tissues, deparaffinize and rehydrate the sections. Perform heat-induced antigen retrieval using sodium citrate buffer (10mM, pH 6.0).
-
Permeabilization: For free-floating sections, permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific binding with a solution containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the Orexin B antibody (refer to the table for recommended dilutions) in blocking buffer overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody in blocking buffer for 2 hours at room temperature in the dark.
-
Counterstaining (optional): Counterstain with a nuclear stain such as DAPI.
-
Mounting and Imaging: Mount the sections onto slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the Orexin signaling pathway, a general workflow for antibody validation, and a decision-making process for antibody selection.
Caption: Orexin B signaling pathway via the OX2R.
Caption: Experimental workflow for Orexin B antibody validation.
References
- 1. biocompare.com [biocompare.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin B Polyclonal Antibody (PA1-9584) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Phenotypic Analysis: Prepro-orexin Knockout vs. Wild-Type Mice
A Guide for Researchers and Drug Development Professionals
Introduction:
The orexin system, comprising two neuropeptides, Orexin A (Hypocretin-1) and Orexin B (Hypocretin-2), is a critical regulator of sleep, arousal, and energy homeostasis.[1] These peptides are produced exclusively in the lateral hypothalamus and project widely throughout the brain.[2] While the user requested a comparison of a specific Orexin B knockout mouse, the vast majority of published research utilizes a model where the precursor gene, prepro-orexin, is knocked out (KO). This results in the concomitant loss of both Orexin A and Orexin B. This guide provides a comprehensive comparison of the phenotype of the prepro-orexin knockout mouse relative to its wild-type (WT) littermates, drawing upon key experimental findings in sleep architecture, metabolism, and behavior. This model is the most widely studied genetic representation of orexin deficiency and serves as a cornerstone for narcolepsy research.[1][3]
Orexin Signaling Pathway
The orexin peptides act on two G protein-coupled receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). Orexin A binds to both receptors with high affinity, whereas Orexin B shows a higher affinity for OX2R.[4] This differential binding is crucial for understanding the nuanced roles of the orexin system. The loss of both peptides in the KO mouse leads to a complete disruption of this signaling network, profoundly impacting wakefulness-promoting monoaminergic systems.[1]
Sleep and Wakefulness Phenotype
The most striking phenotype of prepro-orexin KO mice is a state of behavioral instability remarkably similar to human narcolepsy.[3][5] While the total amount of sleep and wake over a 24-hour period is nearly normal, the pattern is severely fragmented.[6] KO mice are unable to maintain long, consolidated bouts of wakefulness and experience frequent, abrupt transitions between states.[6][7]
Quantitative Comparison of Sleep Architecture
| Parameter | Genotype | Dark Period | Light Period | Citation |
| Wake Bout Duration (min) | WT | 8.2 | - | [6] |
| KO | 3.4 | - | [6] | |
| NREM Bout Duration (min) | WT | 2.6 | 4.3 | [6] |
| KO | 1.9 | 2.8 | [6] | |
| Number of Wake Bouts | WT | ~100 | ~125 | [6] |
| KO | ~200 | ~225 | [6] | |
| Total Wake Time (% of period) | WT | 69.8 ± 2.6 | 32.1 ± 1.8 | [6] |
| KO | 62.4 ± 3.4 | 33.5 ± 2.4 | [6] | |
| **Total NREM Time (% of period) | WT | 26.5 ± 2.3 | 57.0 ± 2.1 | [6] |
| KO | 30.6 ± 2.8 | 56.4 ± 2.7 | [6] | |
| Total REM Time (% of period) | WT | 3.7 ± 0.4 | 10.9 ± 0.7 | [6] |
| KO | 4.9 ± 0.4 | 10.1 ± 0.6 | [6] | |
| Cataplexy Events | WT | 0 | 0 | [6] |
| KO | Occurs almost exclusively | Very rare | [3][6] |
Values are approximated from graphical data where exact numbers are not provided in text. All data are from male mice.
This sleep fragmentation is characterized by a significant increase in the number of transitions between all behavioral states (Wake, NREM, REM).[6] Orexin KO mice also exhibit cataplexy, a sudden loss of muscle tone during wakefulness, which is a hallmark of narcolepsy.[3][6]
Experimental Protocol: Sleep/Wake Analysis
-
Surgical Implantation: Mice are anesthetized, and electrodes are implanted for electroencephalography (EEG) and electromyography (EMG). Two EEG screw electrodes are placed over the cortex, and two EMG wire electrodes are inserted into the nuchal muscles.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Habituation & Recording: Mice are connected to a lightweight, flexible recording cable in their home cage and habituated for 24-48 hours. Continuous EEG/EMG recordings are then collected for at least 24 hours under a standard 12:12 light-dark cycle.
-
Data Analysis: Recordings are scored in 10-second epochs as Wake (high EMG, low-amplitude/high-frequency EEG), NREM sleep (low EMG, high-amplitude/low-frequency EEG), or REM sleep (EMG atonia, prominent theta-rhythm EEG). Cataplexy is identified as wake-to-REM like transitions characterized by muscle atonia while the EEG indicates wakefulness.[6]
Metabolic Phenotype
Orexin deficiency leads to a complex metabolic syndrome that includes late-onset obesity despite reduced food intake (hypophagia).[2][5][8] This suggests a primary disruption in energy expenditure rather than appetite regulation.
Quantitative Comparison of Metabolic Parameters
| Parameter | Genotype | Condition | Value | Citation |
| Body Weight | KO vs WT | 9 weeks, chow diet | KO mice have higher body weight | [9][10] |
| Food Consumption | KO vs WT | Male mice | KO mice show a decrease | [11] |
| Fat Mass | KO vs WT | Male & Female | KO mice show increased fat mass | [11] |
| Energy Expenditure | KO vs WT | Dark period | KO mice show a decrease | [2] |
| Glucose Tolerance | KO vs WT | - | Diminished in KO mice | [11] |
| Insulin Secretion | KO vs WT | - | Diminished in KO mice | [11] |
Studies show that orexin-deficient mice have increased body weight and fat mass, even with reduced food consumption, particularly in male mice.[11] This weight gain is linked to decreased oxygen consumption (a proxy for energy expenditure) during the active dark phase.[2] Furthermore, these mice exhibit impaired glucose homeostasis, with reduced glucose tolerance and insulin secretion.[11]
Experimental Protocol: Indirect Calorimetry
-
Acclimation: Mice are individually housed in metabolic chambers (e.g., Oxymax/CLAMS) and acclimated for at least 24 hours. Food and water are available ad libitum.
-
Data Collection: Over a 24-48 hour period, oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured at regular intervals (e.g., every 15-30 minutes). The respiratory exchange ratio (RER = VCO2/VO2) is calculated to determine fuel source utilization.
-
Activity Monitoring: Locomotor activity is simultaneously recorded using infrared beams within the chambers.
-
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data. Values are typically averaged over the light and dark phases and compared between KO and WT groups.
Behavioral Phenotype
Beyond sleep and metabolism, orexin deficiency impacts other behaviors, including spontaneous activity and responses to rewarding stimuli.
Summary of Behavioral Findings
-
Locomotor Activity: Orexin KO mice often show reduced spontaneous locomotor activity.[9]
-
Reward Seeking: In a conditioned place preference (CPP) test, WT mice show a strong preference for a chamber paired with cocaine, a rewarding drug. In contrast, orexin KO mice demonstrate no such preference, indicating a blunted response to the rewarding properties of cocaine.[12]
-
Dopamine Response: Following cocaine administration, orexin KO mice exhibit a significantly reduced and delayed dopamine release in the nucleus accumbens compared to WT mice.[12]
Conclusion
The prepro-orexin knockout mouse presents a robust and multifaceted phenotype characterized by severe sleep/wake fragmentation, narcolepsy-like symptoms including cataplexy, and significant metabolic disturbances leading to obesity despite hypophagia.[2][5][6] Behaviorally, these mice exhibit reduced activity and a blunted response to rewarding stimuli.[9][12] This model has been invaluable for elucidating the fundamental role of the orexin system in maintaining stable arousal states and regulating energy balance, and it remains a critical tool for the development of therapeutics targeting sleep disorders and metabolic syndrome.
References
- 1. Orexin Deficiency in Narcolepsy: Molecular Mechanisms, Clinical Phenotypes, and Emerging Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference in obesity phenotype between orexin-knockout mice and orexin neuron-deficient mice with same genetic background and environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential Roles of Each Orexin Receptor Signaling in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose and energy metabolism are impaired in mice deficient for orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypocretin / Orexin knock-out mice display disrupted behavioral and dopamine responses to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Orexin B and MCH Neuronal Systems in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Orexin B and Melanin-Concentrating Hormone (MCH) neuronal systems in mice. These two intermingled, yet functionally distinct, neuronal populations in the lateral hypothalamus are critical regulators of fundamental physiological processes, including sleep-wake cycles, energy homeostasis, and reward-seeking behaviors. Understanding their unique and overlapping roles is crucial for developing targeted therapeutic strategies for a range of disorders such as narcolepsy, obesity, and addiction.
I. Neuronal Distribution and Projections
Orexin and MCH neurons are primarily located in the lateral hypothalamic area (LHA) and surrounding regions, including the zona incerta (ZI).[1][2] While their cell bodies are in close proximity, they represent distinct neuronal populations with widespread and partially overlapping projection targets throughout the central nervous system.[1][3][4][5] This anatomical arrangement forms the basis for their complex synergistic and antagonistic interactions in regulating behavior and physiology.[1][6]
| Feature | Orexin Neuronal System | MCH Neuronal System | Citations |
| Primary Location | Lateral Hypothalamic Area (LHA), Perifornical Area (PeF) | Lateral Hypothalamic Area (LHA), Zona Incerta (ZI) | [1][2][3][4] |
| Co-localization | Neurons are intermingled with MCH neurons but are a distinct population. | Neurons are intermingled with orexin neurons but are a distinct population.[1] | [1] |
| Key Projection Areas | Dense projections to monoaminergic and cholinergic nuclei involved in arousal: Locus Coeruleus (LC), Tuberomammillary Nucleus (TMN), Dorsal Raphe (DR), Ventral Tegmental Area (VTA). | Widespread projections including to the cerebral cortex, hippocampus, VTA, nucleus accumbens, and brainstem regions involved in sleep regulation like the Sublaterodorsal Tegmental Nucleus (SLD) and Ventrolateral Periaqueductal Gray (vlPAG). | [4][7][8][9] |
| Neuron Subpopulations | Not extensively characterized by co-transmitters in the provided context. | Can be subdivided based on co-expression of neuropeptides like Cocaine- and Amphetamine-Regulated Transcript (CART).[5][10] | [5][10] |
II. Receptor and Signaling Pathways
The physiological effects of Orexin B and MCH are mediated by their respective G-protein coupled receptors (GPCRs). The distinct receptor subtypes and their downstream signaling cascades are fundamental to the specific cellular responses elicited by each neuropeptide.
| Feature | Orexin B Signaling | MCH Signaling | Citations |
| Receptor(s) in Mice | Orexin 1 Receptor (OX1R), Orexin 2 Receptor (OX2R). Orexin B has a high affinity for OX2R. | MCH Receptor 1 (MCHR1). Rodents only express this subtype. | [7][11][12][13] |
| Primary G-Protein Coupling | OX1R couples to Gq/11. OX2R couples to Gq/11 and Gi/o. Can also couple to Gs. | MCHR1 couples to Gq and Gi/o proteins. | [11][13][14][15][16][17] |
| Key Second Messengers | ↑ Intracellular Ca2+, ↑↓ cAMP, ↑ Diacylglycerol (DAG), ↑ Inositol trisphosphate (IP3) | ↓ cAMP, ↑ Intracellular Ca2+, ↑ Diacylglycerol (DAG), ↑ Inositol trisphosphate (IP3) | [11][14][15][16][18] |
| Downstream Kinase Pathways | Activation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK/ERK), Protein Kinase A (PKA). | Activation of MAPK/ERK, Protein Kinase C (PKC). | [15][16][19][20] |
Signaling Pathway Diagrams
III. Electrophysiological Properties
The intrinsic electrical properties and firing patterns of Orexin and MCH neurons differ, contributing to their distinct roles in network activity. MCH neurons, for instance, can be classified into subgroups based on their anatomical location and neurochemical identity, which correspond to differences in excitability.[10]
| Property | Orexin Neurons | MCH Neurons | Citations |
| Resting Membrane Potential | Generally more depolarized compared to MCH neurons. | -50 mV to -62 mV, typically more hyperpolarized than orexin neurons. | [21] |
| Excitability | Generally considered excitatory. Firing is increased by wakefulness-promoting cues (e.g., ghrelin, low glucose) and decreased by sleep-promoting cues (e.g., leptin). | Variable excitability; LH MCH neurons are more excitable than ZI MCH neurons. MCH/CART- neurons are uniquely depolarized and excitable. | [10][22] |
| Firing Pattern | Active during wakefulness, particularly active wake, and silent during NREM and REM sleep. | Predominantly active during sleep, with the highest firing rates during REM sleep. Some are active during NREM sleep. | [3][23][24] |
| Key Ion Currents | Not detailed in the provided context. | Display H-currents, particularly in the MCH/CART- subpopulation. | [10] |
| Synaptic Inputs | Receive inputs from limbic, brainstem, and hypothalamic nuclei. Inhibited by local GABAergic neurons. | Receive inhibitory inputs from arousal systems (noradrenergic, serotonergic). Orexin neurons can inhibit MCH neurons via local GABAergic microcircuits. | [1][4][25][26] |
IV. Functional Roles: A Comparative Overview
Orexin and MCH systems exert powerful, often opposing, effects on sleep, energy balance, and motivated behaviors.
A. Sleep-Wake Regulation
The most well-characterized functional antagonism between the two systems is in the regulation of sleep and wakefulness. The Orexin system is a master regulator of arousal, while the MCH system is a key promoter of sleep, particularly REM sleep.[6]
| Function | Orexin System | MCH System | Citations |
| Primary Role | Promotes and maintains wakefulness; stabilizes sleep/wake transitions. | Promotes sleep onset and maintenance; specifically promotes REM sleep. | [4][6][8][23][27][28][29] |
| Effect of Neuronal Activation | Optogenetic stimulation induces a rapid transition from sleep (NREM or REM) to wakefulness. | Optogenetic or chemogenetic activation increases both NREM and REM sleep, and the probability of transitioning from NREM to REM sleep. | [4][6][8][23] |
| Effect of Neuronal Ablation/KO | Ablation of orexin neurons or knockout of the orexin gene results in narcolepsy, characterized by sleep fragmentation and cataplexy. | Ablation of MCH neurons can increase wakefulness and alter the diurnal rhythm of REM sleep, but does not completely eliminate sleep. | [3][27][29] |
| Interaction | Orexin neurons can inhibit MCH neurons, contributing to the promotion of wakefulness. | MCH neurons can inhibit wake-promoting regions that are activated by orexins, such as the TMN. | [25][26][30] |
B. Energy Homeostasis
Both systems are potent modulators of feeding and metabolism, integrating peripheral metabolic signals to control energy balance. While both peptides can stimulate food intake, their overall effects on energy expenditure and body weight are divergent.
| Function | Orexin System | MCH System | Citations |
| Food Intake | Central administration increases food consumption. Orexin KO mice are hypophagic. | Potent orexigenic peptide. Central administration strongly increases food intake. | [3][12][22][31][32] |
| Energy Expenditure | Increases metabolic rate and spontaneous physical activity. | Decreases energy expenditure and body temperature. | [31][33] |
| Body Weight | Orexin deficiency can lead to obesity despite hypophagia, due to a significant reduction in energy expenditure. | Chronic administration increases body weight and fat mass. MCH or MCHR1 KO mice are lean, resistant to diet-induced obesity, and show increased energy expenditure. | [31][32][33][34][35] |
| Regulation by Metabolic Cues | Neurons are activated by ghrelin and hypoglycemia; inhibited by leptin and glucose. | MCH expression is upregulated by fasting. | [3][22][27] |
C. Reward and Motivation
The LHA is a key node in the brain's reward circuitry, and both Orexin and MCH neurons are implicated in processing reward and motivation, particularly for food.
| Function | Orexin System | MCH System | Citations |
| Role in Reward | Implicated in the reward system and mechanisms of drug addiction. | Plays a key role in connecting homeostatic and reward systems. MCH neuron activation is rewarding and can reinforce behavior. | [9][27][36][37] |
| Food Reward | Involved in the motivation to seek palatable food. | Increases preference for palatable foods. MCH-1R is necessary for behaviors controlled by conditioned reinforcers associated with food rewards. | [9][27][36] |
| Emotional Behavior | A link between the limbic system and orexin neurons is important for vigilance during emotional stimuli. | MCH administration can induce anxiety and depressive-like behaviors in rodents. | [27][38] |
V. Experimental Methodologies
Studying the Orexin and MCH systems requires a combination of anatomical, physiological, and behavioral techniques. Below are overviews of key experimental protocols.
Experimental Workflow: Optogenetic Comparison
Protocol 1: Immunohistochemistry for Neuronal Visualization
Objective: To visualize the distribution of Orexin B and MCH neurons in mouse brain tissue.
Materials:
-
Mouse brain tissue, fixed with 4% paraformaldehyde (PFA) and cryoprotected.
-
Cryostat or vibrating microtome.
-
Phosphate-buffered saline (PBS).
-
Blocking buffer: PBS with 0.3% Triton X-100 and 5% normal donkey serum.
-
Primary antibodies: Rabbit anti-Orexin B, Goat anti-MCH.
-
Secondary antibodies: Donkey anti-Rabbit (conjugated to a fluorophore, e.g., Alexa Fluor 488), Donkey anti-Goat (conjugated to a different fluorophore, e.g., Alexa Fluor 594).
-
DAPI stain for nuclei.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Sectioning: Cut 30-40 µm thick coronal sections of the hypothalamus using a cryostat or microtome.
-
Washing: Wash sections in PBS (3 x 10 minutes) to remove cryoprotectant.
-
Blocking: Incubate sections in blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (diluted in blocking buffer) for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate sections with fluorophore-conjugated secondary antibodies (diluted in PBS with 0.3% Triton X-100) for 2 hours at room temperature, protected from light.
-
Washing: Wash sections in PBS (3 x 10 minutes), protected from light.
-
Counterstaining: Incubate with DAPI for 10 minutes to stain cell nuclei.
-
Mounting: Mount sections onto glass slides and coverslip using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope, using appropriate filters for each fluorophore.
Protocol 2: Ex Vivo Slice Electrophysiology
Objective: To record and compare the intrinsic electrical properties of Orexin and MCH neurons.
Materials:
-
Transgenic mice expressing a fluorescent reporter in Orexin or MCH neurons (e.g., Orexin-GFP).
-
Ice-cold, oxygenated (95% O2, 5% CO2) cutting solution (e.g., sucrose-based aCSF).
-
Oxygenated artificial cerebrospinal fluid (aCSF) for recording.
-
Vibrating microtome.
-
Patch-clamp rig with an upright microscope, IR-DIC optics, and fluorescence capabilities.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Intracellular solution (e.g., K-gluconate based).
-
Amplifier and digitizer (e.g., Axon MultiClamp 700B, Digidata 1550).
-
Data acquisition software (e.g., pCLAMP).
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Cut 250-300 µm thick coronal hypothalamic slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 30-32°C.
-
Identify fluorescently labeled Orexin or MCH neurons using the microscope's fluorescence source.
-
Switch to IR-DIC optics to visualize the target neuron for patching.
-
Pull a patch pipette (3-6 MΩ resistance) and fill it with intracellular solution.
-
Approach the neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA, 500 ms duration) to measure input resistance, membrane time constant, action potential threshold, firing frequency, and spike frequency adaptation.
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) to record spontaneous synaptic currents or voltage-gated currents.
-
-
Analysis: Analyze the recorded traces using software to quantify the various electrophysiological parameters for comparison between neuron types.
References
- 1. MCH Neurons: The End of the Beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Hypothalamic MCH Neuron Development in a 3D Differentiation System of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]
- 7. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanin-concentrating hormone neurons specifically promote rapid eye movement sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Electrophysiological properties of melanin-concentrating hormone neuron subpopulations defined by anatomical localization and CART expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 15. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Orexins/Hypocretins: Key Regulators of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of MCH Neurons in Paradoxical (REM) Sleep Control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MCH Neurons Regulate Permeability of the Median Eminence Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optogenetic Evidence for Inhibitory Signaling from Orexin to MCH Neurons via Local Microcircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Optogenetic Evidence for Inhibitory Signaling from Orexin to MCH Neurons via Local Microcircuits | Semantic Scholar [semanticscholar.org]
- 27. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The roles of orexins in sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Melanin-Concentrating Hormone Neurons Promote and Stabilize Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Chronic MCH infusion causes a decrease in energy expenditure and body temperature, and an increase in serum IGF-1 levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Energy Expenditure: Role of Orexin - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.physiology.org [journals.physiology.org]
- 35. academic.oup.com [academic.oup.com]
- 36. The role of Melanin Concentrating Hormone in Conditioned Reward Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Orexin B (mouse)
This guide provides crucial safety and logistical information for the handling and disposal of Orexin B (mouse), a neuropeptide used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the product.
Product Information:
-
CAS Number: 202801-92-1[1]
-
Molecular Formula: C126H214N45O34S[1]
-
Appearance: Typically a white, lyophilized powder[4]
-
Recommended Use: For laboratory research purposes only. Not for human or veterinary use.[5][6]
Hazard Identification and First Aid
While a comprehensive toxicological profile for Orexin B (mouse) is not fully established, it is prudent to handle it with care as with all research chemicals.[4][7] One safety data sheet indicates that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8]
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][9] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][8] |
| Ingestion | Rinse mouth with water. Call a physician or poison control center if you feel unwell.[4][8] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling Orexin B (mouse) to minimize exposure.[9][10]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required for protection against splashes and dust.[1][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before use and change them frequently, especially if contaminated.[1][9][10] |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement to protect clothing and skin.[1][9][10] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of fine particles.[4][11] |
Operational Plan: Step-by-Step Handling and Storage
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide in a freezer at or below -20°C.[2][5][6][10][12][13]
-
Keep the container tightly sealed and protected from light.[4][12] The product may be hygroscopic.[12]
Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][11]
-
Orexin B (mouse) is soluble in water.[2][6][13] Use sterile, distilled water to reconstitute the peptide.[10] For solutions up to 2 mg/ml, distilled water is suitable; otherwise, acetonitrile is recommended.[12]
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[10]
-
Prepare and use solutions on the same day if possible.[6]
Aliquoting and Long-Term Storage of Solutions:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[10]
-
Store aliquots at -20°C for up to one month.[6]
Experimental Workflow:
Caption: Workflow for handling Orexin B (mouse) from receipt to disposal.
Disposal Plan
Proper disposal of Orexin B (mouse) and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Contaminated Solids: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[9][11]
-
Aqueous Waste: Unused or waste solutions containing Orexin B (mouse) should be collected as chemical waste.[9][11] Do not dispose of peptide solutions down the drain.[9]
Disposal Procedure:
-
All waste containing Orexin B (mouse) should be disposed of as chemical waste according to your institution's and local regulations.[9][10]
-
If required, dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of peptide waste.[14][15]
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
- 1. fishersci.ie [fishersci.ie]
- 2. genscript.com.cn [genscript.com.cn]
- 3. Orexin B, Mouse, Rat 0.5 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Orexin B (human) peptide [novoprolabs.com]
- 6. Orexin B (mouse) | Hello Bio [hellobio.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Orexin B, rat, mouse TFA|MSDS [dcchemicals.com]
- 9. biovera.com.au [biovera.com.au]
- 10. realpeptides.co [realpeptides.co]
- 11. benchchem.com [benchchem.com]
- 12. abbiotec.com [abbiotec.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
